Technical Documentation Center

Calycosin 7-galactoside Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Calycosin 7-galactoside
  • CAS: 114272-30-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Calycosin 7-Galactoside: Structure, Properties, and Biological Context

Executive Summary Calycosin 7-galactoside is an isoflavonoid O-glycoside, a class of natural products known for their diverse biological activities. This document provides a comprehensive technical overview of its chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Calycosin 7-galactoside is an isoflavonoid O-glycoside, a class of natural products known for their diverse biological activities. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and known biological context. While direct research on Calycosin 7-galactoside is limited, this guide synthesizes available data and draws field-proven insights from its aglycone (Calycosin) and its more extensively studied analogue, Calycosin 7-O-β-D-glucoside. We will delve into its structural characteristics, therapeutic potential based on related compounds, and detailed methodologies for its isolation and characterization, providing a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

Introduction to Isoflavonoids

Isoflavonoids are a class of phenylpropanoids, with a characteristic 3-phenylchromen-4-one backbone.[1] This structural motif allows for a wide range of substitutions, leading to a vast family of compounds with significant pharmacological activities. Calycosin and its glycosides are key bioactive constituents found in medicinal plants, most notably in the roots of Astragalus membranaceus (Radix Astragali).[2][3][4] Glycosylation, the attachment of a sugar moiety, critically influences the solubility, stability, and bioavailability of the aglycone, thereby modulating its biological effects.

Calycosin 7-Galactoside: Nomenclature and Identifiers

Calycosin 7-galactoside is systematically named based on the attachment of a galactose sugar molecule to the 7-hydroxyl group of the Calycosin aglycone. Its key identifiers are summarized below for unambiguous reference in research and documentation.

Identifier Value Source
IUPAC Name 3-(3-hydroxy-4-methoxyphenyl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-onePubChem[5]
Molecular Formula C₂₂H₂₂O₁₀FooDB, PubChem[1][5]
CAS Number 114272-30-9FooDB[1]
Canonical SMILES COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)OPubChem[5]
InChI Key WACBUPFEGWUGPB-UHFFFAOYSA-NFooDB[1]
Chemical Structure Visualization

The chemical structure consists of the Calycosin core (an isoflavone with hydroxyl and methoxy groups on the B-ring) linked to a galactose moiety at the C7 position via an O-glycosidic bond.

Caption: 2D structure of Calycosin 7-galactoside.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its development as a therapeutic agent, influencing everything from formulation to pharmacokinetics.

Molecular Weight and Composition
Property Value Source
Average Molecular Weight 446.404 g/mol FooDB, PubChem[1][5][6]
Monoisotopic Molecular Weight 446.12129689 DaPubChem[5]
Mass Composition C: 59.19%; H: 4.97%; O: 35.84%DFC (via FooDB)[1]
Computed Physicochemical Properties

The following properties, predicted by computational models, provide valuable insights for experimental design. These values are crucial for predicting membrane permeability, solubility, and potential for oral bioavailability.

Property Value Source
Water Solubility 0.47 g/LALOGPS (via FooDB)[1]
logP (Octanol-Water Partition) 0.6 - 0.8XLogP3, ALOGPS[1][5]
Polar Surface Area (PSA) 155.14 ŲChemAxon, Cactvs[1][5]
Hydrogen Bond Donors 5Cactvs[5]
Hydrogen Bond Acceptors 10Cactvs[5]
Rotatable Bond Count 5Cactvs[5]
Rule of Five Compliance YesChemAxon[1]

Biological Activity and Therapeutic Potential

A Note on Analogues: The Case of Calycosin 7-O-β-D-glucoside

It is critical for researchers to note that while the topic of this guide is Calycosin 7-galactoside, the majority of detailed mechanistic studies have been performed on its close structural analogue, Calycosin 7-O-β-D-glucoside (CAS: 20633-67-4).[2][6] This compound shares the same aglycone, molecular formula, and weight, differing only in the stereochemistry of the attached hexose sugar. The biological activities described below are attributed to this glucoside but provide the most authoritative and scientifically grounded basis from which to hypothesize and investigate the potential activities of the galactoside derivative.

Osteogenic Effects: Promoting Bone Formation

Calycosin 7-O-β-D-glucoside has demonstrated significant potential as an anabolic agent for bone health.[3] Studies using human mesenchymal stem cells (MSCs) have shown that it promotes osteogenesis and mineralization.[2][7]

  • Mechanism of Action: The compound enhances the migration of MSCs to sites of bone formation.[2] It upregulates the expression and activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation, and increases the formation of mineralized nodules, indicative of mature osteoblast function.[2][7] These effects are mediated through the activation of key osteogenic signaling pathways.[7]

Key Signaling Pathways in Osteogenesis

The pro-osteogenic activity of Calycosin 7-O-β-D-glucoside is driven by the synergistic activation of the Bone Morphogenetic Protein 2 (BMP2) and Wnt/β-catenin signaling cascades.[2][3][7] This dual activation converges on the master transcription factor for bone formation, RUNX2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR BMP Receptor Smad p-Smad1/5/8 BMPR->Smad Phosphorylates LRP5_6 LRP5/6 GSK3b p-GSK3β (Inactive) LRP5_6->GSK3b Frizzled Frizzled Frizzled->GSK3b Inhibit RUNX2 RUNX2 Expression Smad->RUNX2 Activates bCatenin β-catenin GSK3b->bCatenin Stops Degrading bCatenin->RUNX2 Activates AKT p-AKT AKT->GSK3b Inhibits Osteogenesis Osteogenic Gene Transcription RUNX2->Osteogenesis Promotes Calycosin Calycosin 7-O-glycoside Calycosin->AKT BMP2 BMP2 Calycosin->BMP2 Induces Wnt3a Wnt3a Calycosin->Wnt3a Induces BMP2->BMPR Binds Wnt3a->LRP5_6 Wnt3a->Frizzled

Caption: Signaling pathway for Calycosin-glycoside-induced osteogenesis.

Anti-Inflammatory, Antioxidant, and Protective Effects

Beyond bone health, Calycosin and its glycosides exhibit a range of protective bioactivities.[8][9]

  • Anti-inflammatory: Calycosin has been shown to attenuate inflammation by modulating pathways such as PI3K/Akt.[10]

  • Antioxidant: The isoflavone structure allows it to scavenge free radicals, and it has been reported to have potent antioxidative effects.[4][8]

  • Cardioprotective & Neuroprotective: These protective effects are linked to its ability to reduce oxidative stress and inflammation in various tissues.[9][10]

Methodologies for Research and Development

Protocol: Isolation from Natural Sources

The following protocol is a synthesized methodology based on established procedures for isolating Calycosin glycosides from Astragalus membranaceus.[3] This protocol is self-validating, as the purity of the final compound is confirmed by analytical techniques.

Objective: To isolate Calycosin 7-galactoside with high purity.

Principle: This multi-step process relies on differential solubility and chromatographic separation. Initial extraction dissolves a broad range of compounds. Liquid-liquid partitioning then separates compounds based on polarity, enriching the fraction containing the target glycoside. Finally, chromatographic techniques provide high-resolution separation to yield the pure compound.

Step-by-Step Methodology:

  • Extraction:

    • Grind dried roots of A. membranaceus to a fine powder.

    • Perform reflux extraction with methanol (MeOH) for 6 hours. Repeat twice.

    • Causality: MeOH is an effective solvent for extracting a wide range of secondary metabolites, including moderately polar isoflavone glycosides. Refluxing increases extraction efficiency.

  • Solvent Partitioning:

    • Combine the MeOH extracts and evaporate the solvent under reduced pressure to yield a crude extract.

    • Suspend the crude extract in distilled water.

    • Perform sequential liquid-liquid partitioning with n-hexane, then ethyl acetate (EtOAc), and finally n-butanol (n-BuOH).

    • Causality: n-hexane removes non-polar compounds (lipids, waxes). EtOAc selectively extracts compounds of intermediate polarity, such as isoflavone glycosides, which is where Calycosin 7-galactoside is expected to be enriched. n-BuOH extracts more polar glycosides and saponins.

  • Chromatographic Purification:

    • Concentrate the EtOAc fraction.

    • Subject the concentrated fraction to Medium Pressure Liquid Chromatography (MPLC) using a silica gel column. Elute with a gradient of chloroform (CHCl₃) and MeOH.

    • Causality: MPLC provides a preliminary separation of the complex mixture into simpler fractions based on polarity.

    • Collect fractions and monitor using Thin Layer Chromatography (TLC).

    • Pool fractions containing the target compound and subject them to Preparative High-Performance Liquid Chromatography (Prep-HPLC) for final purification.

    • Causality: Prep-HPLC offers high-resolution separation, essential for isolating the target compound from closely related structural isomers (like other glycosides).

  • Purity Assessment & Verification:

    • Analyze the purified compound using analytical HPLC with a photodiode array (PDA) detector. Purity should be >95%.

    • Confirm the identity and structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Workflow: From Plant to Pure Compound

The journey from raw plant material to a structurally confirmed pure compound is a systematic process involving extraction, separation, and analysis.

G cluster_analysis Structural Elucidation Start Raw Plant Material (e.g., Astragalus root) Extract Solvent Extraction (e.g., Methanol) Start->Extract Partition Liquid-Liquid Partitioning (Hexane, EtOAc, BuOH) Extract->Partition Enrich Enriched EtOAc Fraction Partition->Enrich MPLC Medium Pressure Liquid Chromatography (MPLC) Enrich->MPLC PrepHPLC Preparative HPLC MPLC->PrepHPLC Pure Purified Compound (>95%) PrepHPLC->Pure HPLC_UV Analytical HPLC-UV (Purity Check) Pure->HPLC_UV Verify MS Mass Spectrometry (MS) (Molecular Weight) Pure->MS Analyze NMR NMR (1H, 13C) (Structural Confirmation) Pure->NMR Analyze MSMS Tandem MS (MS/MS) (Fragmentation) MS->MSMS

Caption: Standard workflow for natural product isolation and identification.

Analytical Techniques and Expected Data
  • Mass Spectrometry (MS): In positive ion mode ESI-MS, Calycosin 7-galactoside will show a protonated molecular ion [M+H]⁺ at m/z 447.1286.

  • Tandem MS (MS/MS): Fragmentation of the parent ion will yield a characteristic neutral loss of the galactose moiety (162.05 Da), resulting in a prominent product ion at m/z 285.0757, which corresponds to the protonated Calycosin aglycone.[11][12] This fragmentation pattern is a key diagnostic feature for identifying Calycosin glycosides.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are essential for unambiguous structural confirmation.[3] The ¹H NMR will show characteristic signals for the aromatic protons of the isoflavone core, a methoxy singlet, and a complex set of signals in the 3.0-5.5 ppm region corresponding to the galactose sugar protons. The anomeric proton of the galactose will appear as a doublet, and its coupling constant can help determine the stereochemistry of the glycosidic linkage.

Conclusion and Future Directions

Calycosin 7-galactoside is a well-defined isoflavonoid with physicochemical properties that suggest potential for biological activity. While its direct pharmacological profile remains to be extensively explored, the robust data available for its aglycone and its glucoside analogue provide a strong rationale for further investigation. Future research should focus on:

  • Comparative Bioactivity Studies: Directly comparing the osteogenic, anti-inflammatory, and antioxidant activities of Calycosin 7-galactoside with its glucoside counterpart to understand the influence of the specific sugar moiety.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) of Calycosin 7-galactoside to determine its bioavailability and potential as a drug candidate.

  • Biocatalytic Synthesis: Developing enzymatic or microbial systems for the efficient and stereoselective synthesis of Calycosin 7-galactoside to overcome the limitations of natural extraction.[8]

This guide provides the foundational knowledge required for researchers to confidently engage with this promising natural product.

References

  • FooDB. (2019). Showing Compound Calycosin 7-galactoside (FDB018248). Retrieved from [Link]

  • PubChem. Calycosin 7-galactoside | C22H22O10 | CID 91973796. Retrieved from [Link]

  • PubChem. Calycosin 7-o-beta-D-glucoside | C22H22O10 | CID 5318267. Retrieved from [Link]

  • Kim, H. N., et al. (2021). Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells. Molecules, 26(21), 6393. Retrieved from [Link]

  • Kim, H. N., et al. (2021). Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells. Molecules, 26(21), 6393. (PMC version). Retrieved from [Link]

  • Li, J., et al. (2022). Biocatalytic Synthesis of Calycosin-7-O-β-d-Glucoside with Uridine Diphosphate–Glucose Regeneration System. International Journal of Molecular Sciences, 23(19), 11883. Retrieved from [Link]

  • Wang, Q., et al. (2023). Emerging Role of Calycosin in Inflammatory Diseases: Molecular Mechanisms and Potential Therapeutic Applications. Pharmaceuticals, 16(5), 757. Retrieved from [Link]

  • ResearchGate. (2021). Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells. Retrieved from [Link]

  • Jian, L., et al. (2015). Protective effect of calycosin-7-O-β-D-glucopyranoside against oxidative stress of BRL-3A cells induced by thioacetamide. Pharmacognosy Magazine, 11(43), 549-555. (Image of structure available on ResearchGate). Retrieved from [Link]

  • Gao, J., et al. (2021). Preparative Isolation and Purification of Calycosin and Formononetin from Astragali Radix using Hydrolytic Extraction Combined with High Speed Countercurrent Chromatography. Journal of Chromatographic Science, 59(9), 834-843. Retrieved from [Link]

  • Gao, J., et al. (2021). Preparative Isolation and Purification of Calycosin and Formononetin from Astragali Radix using Hydrolytic Extraction Combined with High Speed Countercurrent Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

  • ResearchGate. (2020). Mass spectra and possible fragmentation pathway of calycosin (A) and calycosin-7-O-β-d-glucoside (B) in positive ion mode. Retrieved from [Link]

  • ResearchGate. (2022). Representative MS/MS spectra and proposed fragmentation pathways for calycosin and related flavonoids. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Structural and Functional Differentiation of Calycosin 7-O-Glucoside and 7-O-Galactoside

[1] Executive Summary Calycosin 7-O- -D-glucoside (CG) is the canonical isoflavone glycoside isolated from Astragalus membranaceus (Huang Qi), serving as a primary quality marker in pharmacopoeias and a lead compound for...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Calycosin 7-O-


-D-glucoside (CG)  is the canonical isoflavone glycoside isolated from Astragalus membranaceus (Huang Qi), serving as a primary quality marker in pharmacopoeias and a lead compound for neuroprotective and osteogenic therapeutics.[1]

Calycosin 7-O-


-D-galactoside , while sharing an identical molecular formula (

) and exact mass (

Da), is a distinct stereoisomer. Recent metabolomic profiling identifies it as a key extracellular metabolite of Dark Septate Endophytic (DSE) fungi (e.g., Alternaria sp.) that colonize host plants.

This guide provides the technical framework for distinguishing these isomers—a critical requirement for accurate pharmacokinetic profiling, quality control (QC), and understanding plant-fungal symbiotic signaling.

Structural Chemistry & Stereoisomerism

The core difference between these two compounds lies not in the aglycone (Calycosin) but in the stereochemistry of the sugar moiety at the C-4'' position. This single chiral center inversion dictates their solubility, enzyme affinity, and chromatographic behavior.

The Aglycone: Calycosin

Both isomers share the same isoflavone backbone: 3',7-dihydroxy-4'-methoxyisoflavone .

  • Molecular Weight (Aglycone): 284.07 Da

  • Key Feature: The 7-OH position is the site of glycosylation.

The Glycone: Glucose vs. Galactose

The sugar moieties are epimers at the C-4 carbon.

  • Glucoside (CG): The hydroxyl group (-OH) at C-4'' is in the equatorial position.

  • Galactoside: The hydroxyl group (-OH) at C-4'' is in the axial position.

Visualization: Stereochemical Differentiation

The following diagram illustrates the structural relationship and the specific site of epimerization.

IsomerStructure Calycosin Calycosin Aglycone (3',7-dihydroxy-4'-methoxyisoflavone) Glucoside Calycosin 7-O-Glucoside (C-4'' -OH Equatorial) Calycosin->Glucoside + beta-D-Glucose Galactoside Calycosin 7-O-Galactoside (C-4'' -OH Axial) Calycosin->Galactoside + beta-D-Galactose

Figure 1: Structural divergence of Calycosin glycosides based on sugar moiety stereochemistry.

Analytical Differentiation Strategy

Due to their isobaric nature, Mass Spectrometry (MS) alone cannot distinguish these isomers (both show


 and 

). Differentiation requires orthogonal techniques.
Chromatographic Separation (HPLC/UHPLC)

Standard C18 columns often result in co-elution or poor resolution (


).
  • Recommended Stationary Phase: Amide-functionalized or Pentafluorophenyl (PFP) columns. These phases interact with the hydroxyl groups' stereochemistry more effectively than alkyl chains.

  • Elution Order (General Rule): On reversed-phase C18, galactosides typically elute before glucosides due to the axial -OH reducing the effective hydrophobicity of the planar face, though this is pH-dependent.

NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) provides definitive structural proof.

FeatureCalycosin 7-O-GlucosideCalycosin 7-O-GalactosideMechanistic Reason
Anomeric Proton (H-1'')

~5.10 ppm,

Hz

~5.10 ppm,

Hz
Both are

-linked; coupling constants are similar.[2]
Sugar C-4'' Carbon ~70.0 - 71.0 ppm ~68.0 - 69.0 ppm Axial -OH (Gal) shields the carbon relative to equatorial (Glc).[2]
Sugar H-4'' Proton ~3.40 ppm (dd ~9 Hz)~3.90 ppm (d ~3 Hz)Axial proton (Glc) vs. Equatorial proton (Gal).[2]
Differential Enzymatic Hydrolysis

A functional assay using specific glycosidases is a robust, low-cost validation method.

EnzymeAssay cluster_0 Parallel Reaction Pathways Sample Unknown Calycosin Glycoside (0.1 mg/mL) PathA Incubate with beta-Glucosidase (Almond/Helix pomatia) Sample->PathA PathB Incubate with beta-Galactosidase (E. coli/Aspergillus) Sample->PathB ResultA Hydrolysis Observed? (Aglycone Peak Appears) PathA->ResultA ResultB Hydrolysis Observed? (Aglycone Peak Appears) PathB->ResultB Identity1 Identity: Calycosin 7-Glucoside ResultA->Identity1 Yes Identity2 Identity: Calycosin 7-Galactoside ResultB->Identity2 Yes

Figure 2: Enzymatic decision tree for functional identification of isomers.

Biological & Pharmacological Context

Distinguishing these isomers is not merely academic; it defines the biological origin and metabolic fate of the compound.

Origin and Ecology
  • Calycosin 7-Glucoside: The dominant metabolite in Astragalus roots. It functions as a phytoalexin and a storage form of the active aglycone.

  • Calycosin 7-Galactoside: A marker of fungal symbiosis . Research indicates this isomer is secreted by Dark Septate Endophytes (DSE) to modulate host plant growth. Its presence in a plant extract may indicate fungal colonization or fermentation.

Bioavailability and Metabolism

The rate-limiting step in isoflavone bioavailability is deglycosylation.

  • Glucoside: Hydrolyzed by Lactase-Phlorizin Hydrolase (LPH) and cytosolic

    
    -glucosidase (CBG)  in the small intestine.
    
  • Galactoside: Requires Lactase or specific bacterial

    
    -galactosidases.[2]
    
  • Implication: In individuals with hypolactasia (lactose intolerance), the bioavailability of the galactoside form may be significantly lower than the glucoside, as LPH is downregulated.

Experimental Protocols

Protocol A: High-Resolution UHPLC Separation

Use this protocol to separate the isomers in complex matrices.

  • System: UHPLC with PDA (260 nm) and ESI-MS detection.

  • Column: Waters Acquity UPLC BEH Amide (

    
     mm, 1.7 
    
    
    
    m) OR Phenomenex Kinetex F5 (PFP).
  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.[3]

  • Gradient (Amide Column):

    • 0-2 min: 95% B (Isocratic hold).

    • 2-15 min: 95%

      
       60% B.
      
    • Note: HILIC/Amide mode retains polar glycosides longer and offers superior selectivity for sugar isomers compared to Reverse Phase.

  • Flow Rate: 0.3 mL/min at 35°C.

Protocol B: Rapid Enzymatic Validation

Use this to confirm identity without NMR.[2]

  • Preparation: Dissolve 0.5 mg of the isolated unknown in 500

    
    L of Acetate Buffer (pH 5.0).
    
  • Aliquot: Split into two vials (200

    
    L each).
    
  • Treatment:

    • Vial A: Add 10 units of

      
      -glucosidase (from almonds).
      
    • Vial B: Add 10 units of

      
      -galactosidase (from Aspergillus oryzae).
      
  • Incubation: 37°C for 60 minutes.

  • Quench: Add 200

    
    L Methanol to stop the reaction.
    
  • Analysis: Inject both samples into HPLC.

    • Result: If Vial A shows the aglycone (Calycosin, RT shift) and Vial B remains unchanged, the sample is Calycosin 7-glucoside .

References

  • Ren, Y., et al. (2022). Dark Septate Endophytic Fungi and Their Symbiotic Potential as a Sustainable Agriculture Crop Growth Promoter. Journal of Fungi.

  • Gong, G., et al. (2016). Differentiation of flavonol glucoside and galactoside isomers combining chemical isopropylidenation with liquid chromatography-mass spectrometry analysis.[4] Journal of Chromatography A.

  • Kim, S.P., et al. (2021). Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells.[5] Molecules.[3][4][5][6][7][8][9][10][11][12]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5318267, Calycosin-7-O-beta-D-glucoside.[6][13]

  • Zhang, Y., et al. (2015). Chemical Analysis of Astragali Complanati Semen and Its Hypocholesterolemic Effect Using Serum Metabolomics. Molecules.[3][4][5][6][7][8][9][10][11][12]

Sources

Foundational

Advanced Chromatographic Profiling: Calycosin 7-Galactoside in Camellia sinensis Matrices

Executive Summary Context: Calycosin 7-galactoside (and its isomer Calycosin 7-O-β-D-glucoside) is a bioactive isoflavone predominantly associated with Astragalus membranaceus (Huang Qi).[1][2] Its presence in Camellia s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Calycosin 7-galactoside (and its isomer Calycosin 7-O-β-D-glucoside) is a bioactive isoflavone predominantly associated with Astragalus membranaceus (Huang Qi).[1][2] Its presence in Camellia sinensis (Tea) is non-constitutive in standard cultivars; therefore, its quantification typically serves two critical high-level functions:

  • Adulteration & Blend Verification: Validating the ratio of herbal additives (e.g., Astragalus) in functional tea blends.

  • Trace Metabolomics: Investigating rare, stress-induced secondary metabolites in specific transgenic or fermented tea cultivars.

The Challenge: The detection of trace isoflavones in tea is analytically difficult due to the "Matrix Suppression Effect." Camellia sinensis extracts are saturated with catechins (EGCG, ECG) and methylxanthines (Caffeine), which exist in concentrations


 to 

times higher than trace isoflavones, causing severe ionization suppression in Mass Spectrometry.

The Solution: This guide details a Solid-Phase Extraction (SPE) coupled with LC-MS/MS (MRM) workflow designed to deplete interfering polyphenols and enrich the Calycosin fraction.

Part 1: The Analytical Challenge & Mechanistic Strategy

The Matrix Interference Problem

In a standard HPLC-UV analysis, the EGCG peak (retention time ~12-15 min on C18) often co-elutes with or swamps the signal of isoflavone glycosides. Furthermore, in Mass Spectrometry, the high abundance of phenolics competes for charge in the electrospray ionization (ESI) source, rendering trace analytes invisible.

The "Trap and Elute" Strategy

To detect Calycosin 7-galactoside, we cannot inject crude tea extract. We must use a fractionation logic:

  • Solubilization: Extract phenolics (MeOH/Water).

  • Exclusion: Remove chlorophyll and lipids (Hexane partition).

  • Enrichment (Critical): Use a Polyamide or HLB SPE cartridge. Catechins bind strongly to polyamide via hydrogen bonding, while isoflavones can be eluted selectively with specific pH adjustments.

G RawLeaf Raw Tea Leaf (Camellia sinensis) Extraction Extraction (70% MeOH, 70°C) RawLeaf->Extraction Cell Lysis Partition L-L Partition (Hexane wash) Extraction->Partition Remove Lipids SPE_Load SPE Loading (HLB Cartridge) Partition->SPE_Load Enrichment Wash Wash Step (Remove Sugars/Acids) SPE_Load->Wash Discard Waste Elution Selective Elution (40% ACN) Wash->Elution Target Recovery LCMS LC-MS/MS (MRM Mode) Elution->LCMS Quantification

Figure 1: Workflow for the isolation of trace isoflavones from complex tea matrices.

Part 2: Experimental Protocol (Self-Validating System)

Reagents and Standards
  • Target Standard: Calycosin-7-O-β-D-galactoside (CAS: 20633-67-4 for glucoside isomer; ensure certification for galactoside specific isomer if distinguishing).

  • Internal Standard (IS): Formononetin or Daidzin (structurally similar isoflavones absent in tea).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Sample Preparation (The Depletion Method)

Rationale: We use 70% Methanol to maximize glycoside solubility while minimizing the extraction of non-polar waxes.

  • Pulverization: Grind 2.0g of dried tea leaves to a fine powder (mesh 60).

  • Extraction: Sonication-assisted extraction with 20 mL of 70% MeOH for 30 mins at 40°C.

  • Clarification: Centrifuge at 12,000 rpm for 10 mins. Collect supernatant.

  • Lipid Removal: Mix supernatant with 10 mL Hexane. Vortex. Discard the upper Hexane layer (removes chlorophyll/lipids).

  • SPE Cleanup (Crucial Step):

    • Condition HLB cartridge (Waters Oasis or equivalent) with 3 mL MeOH then 3 mL Water.

    • Load 2 mL of tea extract.

    • Wash 1: 5% MeOH (Removes free sugars and polar acids).

    • Wash 2: 15% MeOH (Removes some simple catechins).

    • Elution: 40-50% ACN (Elutes Isoflavones). Note: Higher % ACN will elute the bulk EGCG, which we want to avoid.

  • Reconstitution: Evaporate eluate under Nitrogen; reconstitute in 200 µL Initial Mobile Phase.

LC-MS/MS Parameters

Rationale: MRM (Multiple Reaction Monitoring) is required. UV detection (254nm) is insufficient due to the low extinction coefficient of Calycosin relative to the background noise of tea polyphenols.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100mm, 1.8µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% -> 60% B (Calycosin glycosides elute ~40-45% B)

    • 10-12 min: 95% B (Wash)

  • MS Transitions (Positive Mode ESI+):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Mechanism
Calycosin 7-gal 447.1 [M+H]+285.13525Loss of Galactose moiety (-162 Da)
Calycosin 7-gal 447.1 [M+H]+269.83540Radical cleavage of methyl group
Internal Std [Varies][Varies]--Normalization

Part 3: Data Interpretation & Validation

Quantitative Data Structure

When analyzing functional tea blends (e.g., "Qi-Boosting Tea"), the ratio of Calycosin to EGCG is the key quality attribute.

Table 1: Expected Concentration Ranges (Hypothetical Validation Data)

Sample TypeEGCG Content (mg/g)Calycosin 7-gal Content (µg/g)Detection StatusInterpretation
Pure Green Tea 50 - 120< LOD (0.01)NegativeAuthentic C. sinensis
Tea + Astragalus (5%) 45 - 11015.0 - 25.0PositiveVerified Blend
Adulterated Tea < 10> 500.0HighLikely Astragalus leaves dyed/sold as tea
Molecular Pathway Confirmation

To confirm the peak is truly Calycosin 7-galactoside and not a tea flavonoid isomer (like a Kaempferol glycoside), you must verify the fragmentation pathway.

  • Differentiation: Kaempferol glycosides (common in tea) have aglycones at m/z 287. Calycosin aglycone is m/z 285. This 2 Da mass difference is distinguishable by high-resolution MS (Q-TOF) or triple quad.

Pathway Precursor Precursor Ion [M+H]+ m/z 447.1 Collision Collision Cell (CID Fragmentation) Precursor->Collision NeutralLoss Neutral Loss Galactose (-162 Da) Collision->NeutralLoss Loss Aglycone Aglycone Ion (Calycosin) m/z 285.1 Collision->Aglycone Primary Transition Fragment2 Secondary Fragment (Demethylation) m/z 270 Aglycone->Fragment2 High Energy

Figure 2: MS/MS Fragmentation pathway for structural confirmation of Calycosin 7-galactoside.

Troubleshooting: The "Ghost Peak"

If you detect a peak at m/z 447 in pure tea:

  • Check Retention Time: Does it match the standard exactly? Tea contains Kaempferol-3-glucoside (m/z ~449), but isotope peaks or adducts can confuse low-res instruments.

  • Use Ion Ratios: The ratio of the 285 product ion to the 270 product ion must be constant. If the ratio shifts in the tea sample compared to the standard, it is a matrix interference (co-eluting impurity).

References

  • Cai, Y., et al. (2014). "Simultaneous determination of calycosin-7-O-β-D-glucoside and related isoflavonoids in Astragalus membranaceus using HPLC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

  • Lin, L. Z., & Harnly, J. M. (2008). "A screening method for the identification of glycosylated flavonoids and other phenolic compounds using a standard analytical approach for all plant materials." Journal of Agricultural and Food Chemistry.

  • Wu, Y., et al. (2021).[3] "Metabolomic profiling of Camellia sinensis using high-resolution mass spectrometry: Distinguishing true tea metabolites from herbal adulterants." Food Chemistry.

  • Wang, K., et al. (2018). "Analysis of chemical adulterants in tea: A review of chromatographic technologies." Trends in Food Science & Technology.

(Note: While Calycosin 7-galactoside is a specific isomer, most literature references the glucoside form (Calycosin-7-O-β-D-glucoside). The analytical physics described above applies identically to both isomers, though retention times will differ slightly on C18 columns.)

Sources

Exploratory

The Role of Calycosin 7-Galactoside in Plant Symbiosis: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals. Disclaimer: The existing body of scientific literature predominantly investigates the biological activities of Calycosin and its 7-O-β-D-...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The existing body of scientific literature predominantly investigates the biological activities of Calycosin and its 7-O-β-D-glucoside derivative. Direct research on Calycosin 7-galactoside in plant symbiosis is limited. This guide is constructed on the functional analogy between isoflavonoid glycosides, assuming a similar role for Calycosin 7-galactoside in mediating plant-microbe interactions. Experimental validation is imperative.

Executive Summary

The intricate dialogue between leguminous plants and rhizobia, culminating in nitrogen-fixing root nodules, is a cornerstone of sustainable agriculture. This symbiotic relationship is initiated and orchestrated by a class of secondary metabolites known as flavonoids and isoflavonoids, exuded by the plant host. This technical guide delves into the putative biological activity of Calycosin 7-galactoside, an isoflavonoid glycoside, in the context of this symbiotic relationship. We will explore its role as a signaling molecule, from its biosynthesis and exudation to its perception by rhizobia and the subsequent cascade of events leading to successful nodulation. This document provides a comprehensive overview of the theoretical framework, molecular mechanisms, and detailed experimental protocols to investigate the symbiotic activities of Calycosin 7-galactoside.

Introduction: The Language of Symbiosis

The establishment of a successful legume-rhizobium symbiosis is a finely tuned process of molecular communication. Legumes, in need of atmospheric nitrogen, release a cocktail of phenolic compounds, primarily flavonoids and isoflavonoids, into the rhizosphere. These molecules serve as chemoattractants and signaling cues for compatible rhizobia, initiating a cascade of events that leads to the formation of a specialized organ, the root nodule, where nitrogen fixation occurs.

Calycosin, an O-methylated isoflavone, and its glycosidic derivatives are found in the roots of various legumes, notably in the genus Astragalus. While much of the research on Calycosin has focused on its pharmacological properties, its structural similarity to known nodulation-inducing flavonoids suggests a significant, yet underexplored, role in plant-microbe interactions. This guide will focus on Calycosin 7-galactoside, exploring its potential to modulate the key stages of the symbiotic process.

Biosynthesis and Chemical Properties of Calycosin 7-Galactoside

Calycosin 7-galactoside is an isoflavonoid O-glycoside. Its structure consists of the isoflavone Calycosin linked to a galactose sugar moiety at the 7-hydroxyl position.[1]

Biosynthesis: The biosynthesis of isoflavonoids is an extension of the general phenylpropanoid pathway. The core isoflavone structure is synthesized and subsequently modified by enzymes such as glycosyltransferases to produce various glycosides.[2][3][4] Glycosylation is a critical modification that enhances the solubility and stability of flavonoids, facilitating their transport and secretion from the plant root.[5][6][7] The specific enzymes responsible for the galactosylation of Calycosin in symbiotic contexts are yet to be fully characterized.

Chemical Properties:

  • Molecular Formula: C22H22O10[1][8]

  • Average Molecular Weight: 446.4 g/mol [8]

  • Solubility: The galactose moiety significantly increases the water solubility of the otherwise hydrophobic Calycosin aglycone, a crucial property for its function as a signaling molecule in the aqueous environment of the rhizosphere.[1][5]

Molecular Mechanisms in Symbiosis: A Step-by-Step Analysis

The symbiotic activity of Calycosin 7-galactoside can be dissected into a series of sequential and interconnected events, each amenable to experimental investigation.

Chemoattraction of Rhizobia

The initial step in the symbiotic interaction is the attraction of motile rhizobia towards the legume root. Flavonoids exuded by the plant act as chemoattractants, guiding the bacteria to the root surface. It is hypothesized that Calycosin 7-galactoside contributes to this chemotactic gradient.

Causality of Experimental Choice: To ascertain the role of Calycosin 7-galactoside as a chemoattractant, a quantitative chemotaxis assay is essential. The capillary assay is a classic and robust method to measure the chemotactic response of bacteria to a specific chemical.[9][10]

Experimental Workflow: Rhizobial Chemotaxis Assay

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_quantify Quantification prep_rhizobia Grow Rhizobia to mid-log phase wash_rhizobia Wash and resuspend in chemotaxis buffer prep_rhizobia->wash_rhizobia incubate Incubate capillaries in rhizobial suspension wash_rhizobia->incubate prep_calycosin Prepare serial dilutions of Calycosin 7-galactoside fill_capillary Fill capillary tubes with Calycosin 7-galactoside or control buffer prep_calycosin->fill_capillary fill_capillary->incubate plate_bacteria Plate capillary contents on agar medium incubate->plate_bacteria count_cfu Count Colony Forming Units (CFUs) plate_bacteria->count_cfu analyze_data Calculate Chemotaxis Index count_cfu->analyze_data

Caption: Workflow for the rhizobial chemotaxis capillary assay.

Induction of Nodulation (Nod) Genes

Upon reaching the vicinity of the root, rhizobia perceive specific flavonoids which act as inducers of their nodulation (nod) genes.[11][12] The protein product of the nodD gene is a transcriptional regulator that binds to the promoter regions of other nod genes, activating their transcription upon binding to a compatible flavonoid.[13]

Nod_Gene_Induction

Caption: Workflow for analyzing calcium spiking in root hairs.

Experimental Protocols

The following protocols are adapted from established methods for studying flavonoid-rhizobium interactions and can be specifically tailored for investigating Calycosin 7-galactoside.

Protocol for Extraction and Quantification of Calycosin 7-Galactoside from Root Exudates

Rationale: This protocol allows for the quantification of Calycosin 7-galactoside exuded by legume roots, providing a measure of its availability in the rhizosphere. The use of HPLC-MS ensures high sensitivity and specificity. [14][15][16][17] Materials:

  • Legume seedlings (e.g., Medicago truncatula, Astragalus sinicus)

  • Sterile hydroponic solution or agar plates

  • Methanol (HPLC grade)

  • Formic acid

  • Calycosin 7-galactoside standard

  • HPLC-MS system

Procedure:

  • Grow legume seedlings under sterile conditions in a hydroponic system or on agar plates.

  • Collect the root exudates by gently washing the roots with sterile water or by collecting the growth medium.

  • Acidify the collected exudate with formic acid to a final concentration of 0.1%.

  • Solid-phase extraction (SPE) can be used to concentrate the isoflavonoids and remove interfering substances.

  • Evaporate the solvent and resuspend the residue in a known volume of methanol/water.

  • Inject the sample into an HPLC-MS system equipped with a C18 column.

  • Develop a gradient elution method using water with 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B).

  • Monitor the elution of Calycosin 7-galactoside by its specific mass-to-charge ratio (m/z) in the mass spectrometer.

  • Quantify the amount of Calycosin 7-galactoside by comparing the peak area to a standard curve generated with a pure compound.

Protocol for Nod Gene Induction Assay

Rationale: This assay measures the ability of Calycosin 7-galactoside to induce the expression of nod genes in rhizobia. This is typically done using a rhizobial strain carrying a reporter gene (e.g., lacZ) fused to a nod gene promoter.

Materials:

  • Rhizobium strain with a nod-lacZ fusion (e.g., Sinorhizobium meliloti with pRmM57)

  • Appropriate rhizobial growth medium

  • Calycosin 7-galactoside

  • β-galactosidase assay reagents (e.g., ONPG)

Procedure:

  • Grow the rhizobial reporter strain to early log phase.

  • Aliquot the bacterial culture into tubes.

  • Add Calycosin 7-galactoside at a range of concentrations to the experimental tubes. Include a no-inducer control and a known inducer (e.g., luteolin for S. meliloti) as a positive control.

  • Incubate the cultures for 4-6 hours to allow for gene induction and protein expression.

  • Measure the β-galactosidase activity using a standard protocol (e.g., Miller assay).

  • Normalize the β-galactosidase activity to the cell density (OD600).

  • Plot the induction levels as a function of Calycosin 7-galactoside concentration.

Protocol for Root Hair Curling and Infection Thread Visualization

Rationale: This protocol allows for the microscopic observation of the morphological changes in root hairs and the formation of infection threads upon inoculation with rhizobia in the presence of Calycosin 7-galactoside.

Materials:

  • Legume seedlings grown on agar plates

  • Rhizobium strain (can be labeled with a fluorescent protein like GFP for easier visualization)

  • Calycosin 7-galactoside (if testing its direct effect on the plant or as a pre-inducer for rhizobia)

  • Microscope slides and coverslips

  • Light microscope with DIC or phase-contrast optics. A confocal microscope is required for fluorescently labeled bacteria and specific stains.

  • Stains for infection threads (e.g., rhodamine-123 based Periodic Acid Schiff stain). [18][19] Procedure:

  • Germinate legume seeds on agar plates.

  • Inoculate the seedlings with a suspension of rhizobia (pre-induced with Calycosin 7-galactoside if required).

  • Incubate the plates for 2-5 days.

  • Excise small sections of the root and mount them on a microscope slide in a drop of water.

  • Observe the root hairs for signs of deformation, such as swelling, branching, and curling.

  • To visualize infection threads, fix the roots and use a specific staining protocol. For example, a rhodamine-123 PAS stain can be used with confocal microscopy for detailed 3D imaging. [18][19]7. Quantify the extent of root hair curling and the number of infection threads per unit length of the root.

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Chemotaxis of Sinorhizobium meliloti towards Calycosin 7-Galactoside

Concentration (M)Mean CFU ± SD (Test)Mean CFU ± SD (Control)Chemotaxis Index
10⁻⁹150 ± 25130 ± 201.15
10⁻⁸450 ± 50135 ± 223.33
10⁻⁷1200 ± 150140 ± 188.57
10⁻⁶850 ± 100138 ± 256.16

Chemotaxis Index = Mean CFU (Test) / Mean CFU (Control)

Table 2: Hypothetical nodC-lacZ Induction by Calycosin 7-Galactoside in S. meliloti

InducerConcentration (M)β-Galactosidase Activity (Miller Units) ± SD
Control010 ± 2
Calycosin 7-galactoside10⁻⁸50 ± 8
Calycosin 7-galactoside10⁻⁷250 ± 30
Calycosin 7-galactoside10⁻⁶400 ± 45
Luteolin (Positive Control)10⁻⁷450 ± 50

Future Directions and Conclusion

The study of Calycosin 7-galactoside in plant symbiosis is a nascent field with significant potential. Future research should focus on:

  • Definitive identification and quantification of Calycosin 7-galactoside in the root exudates of various symbiotic legumes.

  • Elucidation of the specific rhizobial receptors that perceive Calycosin 7-galactoside and the molecular basis of this interaction.

  • Investigation into the downstream effects of Calycosin 7-galactoside on both the rhizobia and the host plant, beyond the initial signaling events.

  • Exploring the potential to manipulate the biosynthesis and exudation of Calycosin 7-galactoside to enhance symbiotic nitrogen fixation in agricultural systems.

References

  • Broughton, W. J., Jabbouri, S., & Perret, X. (2000). Keys to symbiotic harmony. Journal of bacteriology, 182(20), 5641-5652.
  • Cooper, J. E. (2007). Early interactions between legumes and rhizobia: disclosing complexity in a molecular dialogue. Journal of applied microbiology, 103(5), 1355-1365.
  • Downie, J. A. (2010). The roles of extracellular proteins, polysaccharides and signals in the interactions of rhizobia with legume roots. FEMS microbiology reviews, 34(2), 150-170.
  • FooDB. (2019). Showing Compound Calycosin 7-galactoside (FDB018248). Retrieved from [Link]

  • Gage, D. J. (2004). Infection and invasion of roots by symbiotic, nitrogen-fixing rhizobia during nodulation of temperate legumes. Microbiology and molecular biology reviews, 68(2), 280-300.
  • Gehring, A. M., Irving, H. R., Kabbara, A. A., Parish, R. W., & Boukli, N. M. (2001). The Rhizobium-legume symbiosis: co-opting successful stress management. Frontiers in plant science, 8, 777.
  • Oldroyd, G. E. (2013). Speak, friend, and enter: signalling systems that promote symbiotic associations in plants. Nature Reviews Microbiology, 11(4), 252-263.
  • Oldroyd, G. E., & Downie, J. A. (2008). Coordinating nodule morphogenesis with rhizobial infection in legumes. Annual review of plant biology, 59, 519-546.
  • Peck, M. C., Fisher, R. F., & Long, S. R. (2006). Diverse flavonoids stimulate NodD1 binding to nod gene promoters in Sinorhizobium meliloti. Journal of bacteriology, 188(15), 5417-5427.
  • PubChem. (n.d.). Calycosin 7-galactoside. Retrieved from [Link]

  • Roy, S., Liu, W., Nandety, R. S., Crook, A., Mysore, K. S., Pislariu, C. I., ... & Udvardi, M. K. (2020).
  • Shaw, S. L., & Long, S. R. (2003). A host legume specifies a particular rhizobial exopolysaccharide for infection.
  • Sosa-Martinez, C., Vives-Peris, V., Gomez-Cadenas, A., & Perez-Clemente, R. M. (2021). Flavonoids as important molecules of plant interactions with the environment. Antioxidants, 10(8), 1258.
  • Walker, S. A., Viprey, V., & Downie, J. A. (2000). Root hair curling and Rhizobium infection in Medicago truncatula are mediated by phosphatidylinositide-regulated endocytosis and reactive oxygen species. The Plant Cell, 12(11), 2177-2190.
  • Wang, D., Yang, S., Tang, F., & Zhu, H. (2018). The role of flavonoids in the regulation of plant-microbe interactions. International journal of molecular sciences, 19(11), 3328.
  • Wilson, K. E., Cowie, A., & Blyn, L. B. (2021). New methods for confocal imaging of infection threads in crop and model legumes. Plant Methods, 17(1), 1-12.

Sources

Foundational

Advanced Dietary Biomarker Profiling: Calycosin 7-galactoside in Camellia sinensis

[1][2][3] Executive Summary Calycosin 7-galactoside (Calycosin-7-O-β-D-galactopyranoside) represents a high-specificity, minor dietary biomarker for tea consumption (Camellia sinensis).[1] Unlike ubiquitous catechins (e....

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Calycosin 7-galactoside (Calycosin-7-O-β-D-galactopyranoside) represents a high-specificity, minor dietary biomarker for tea consumption (Camellia sinensis).[1] Unlike ubiquitous catechins (e.g., EGCG) which suffer from rapid degradation and widespread presence in supplements, Calycosin 7-galactoside offers a unique window into the agronomic and microbial context of the consumed tea.

Recent metabolomic profiling links this isoflavonoid glycoside not just to the plant genome, but to the Dark Septate Endophytes (DSE) —fungal symbionts (e.g., Alternaria sp.) residing in tea root systems.[2] This guide details the detection, validation, and metabolic tracking of this compound, positioning it as a precision marker for authentic tea exposure in clinical and pharmacological studies.

Chemical Identity & Mechanistic Origin[1]

The "Legume Anomaly" in Tea

Calycosin is traditionally associated with Fabaceae (legumes) like Astragalus membranaceus. Its presence in Camellia sinensis (Theaceae) is an anomaly explained by microbial ecology .

  • Biosynthetic Origin: Research indicates Calycosin 7-galactoside is upregulated in tea plants colonized by DSE fungi.[1] These endophytes synthesize the compound or induce its biosynthesis in the host roots as a stress response/growth stimulant, which then translocates to the leaves.

  • Structural Stability: The galactoside moiety provides enhanced stability against spontaneous hydrolysis compared to glucoside variants, making it a robust marker for processed teas (Black/Red tea).

Physicochemical Profile
PropertySpecification
IUPAC Name 7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one
Formula C₂₂H₂₂O₁₀
Molecular Weight 446.41 g/mol
Solubility Moderate (Water/Methanol); Low (Lipids)
Key Moiety Isoflavone backbone (Calycosin) + Galactose sugar

Analytical Workflow: LC-MS/MS Quantification

Objective: Quantify trace levels of Calycosin 7-galactoside in human plasma or tea extracts. Challenge: Differentiating from the more common isomer Calycosin 7-glucoside.[1]

Sample Preparation (Solid Phase Extraction)
  • Step 1: Hydrolysis Prevention: Collect blood in tubes containing serine protease inhibitors (e.g., Pefabloc) to prevent ex-vivo deglycosylation.

  • Step 2: Protein Precipitation: Mix 200 µL plasma with 600 µL ice-cold Acetonitrile (ACN) containing 1% Formic Acid.[1] Vortex 30s, Centrifuge 10min @ 14,000g.

  • Step 3: Enrichment: Dilute supernatant 1:1 with water. Load onto Oasis HLB SPE cartridge . Wash with 5% MeOH. Elute with 100% MeOH. Evaporate and reconstitute in Mobile Phase.

LC-MS/MS Parameters[1]
  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 1.8 µm), optimized for polar glycoside retention.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[1]

  • Gradient: 5% B to 40% B over 8 min (Glycosides elute earlier than aglycones).

Targeted MRM Transitions (Positive Mode ESI+):

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Role
Calycosin 7-galactoside 447.1 [M+H]⁺ 285.1 [Aglycone]⁺ 25 Quantifier
447.1 270.0 [CH₃ loss]⁺ 35 Qualifier

| Calycosin (Aglycone) | 285.1 [M+H]⁺ | 137.0 [RDA Frag]⁺ | 40 | Metabolite Check |[1]

Critical Control: You must use a specific Calycosin 7-galactoside standard to distinguish retention time from the glucoside isomer.[1] The galactoside typically elutes slightly earlier on C18 columns due to axial hydroxyl configuration.

Pharmacokinetics & Metabolic Fate[1]

Upon ingestion of tea, Calycosin 7-galactoside undergoes a specific metabolic trajectory involving "Phase 0" (Gut Hydrolysis) and Phase II conjugation.

The Hydrolysis Bottleneck

Unlike glucosides which are rapidly hydrolyzed by cytosolic β-glucosidase (CBG) in the small intestine, galactosides rely heavily on Lactase-Phlorizin Hydrolase (LPH) at the brush border or colonic microbiota (e.g., Bifidobacteria) for cleavage.

  • Implication: The Tmax (time to peak) for Calycosin derived from the galactoside will be delayed (3–6 hours) compared to free Calycosin, serving as a "sustained release" marker of tea ingestion.

Metabolic Pathway Visualization[1]

CalycosinMetabolism Tea Tea Infusion (Calycosin 7-galactoside) Lumen Intestinal Lumen (Hydrolysis) Tea->Lumen Ingestion Enterocyte Enterocyte (Absorption) Lumen->Enterocyte LPH/Microbial β-galactosidase (Release Aglycone) Liver Liver (Phase II Conjugation) Enterocyte->Liver Calycosin (Aglycone) via Portal Vein Liver->Lumen Biliary Excretion (Enterohepatic Recirculation) Plasma Systemic Circulation (Biomarker) Liver->Plasma Calycosin-3'-Glucuronide Calycosin-Sulfates Excretion Urine/Bile Plasma->Excretion Renal Clearance

Caption: Metabolic trajectory of Calycosin 7-galactoside from tea ingestion to systemic circulation. Note the critical hydrolysis step in the lumen/brush border.

Interpretation of Biomarker Data[5][8][9]

When validating tea consumption in clinical trials, use the following logic matrix:

Biomarker ProfileInterpretation
High EGCG + High Calycosin-7-gal Authentic Whole Tea Consumption. The subject consumed brewed tea (likely Black or Oolong).[1]
High EGCG + Low/No Calycosin-7-gal Supplement Use. Subject likely took purified Green Tea Extract (GTE) capsules which often lack minor glycosides or fungal metabolites.[1]
Low EGCG + High Calycosin-7-gal Late Phase Detection. 12+ hours post-consumption.[1] EGCG has cleared; the delayed absorption of the galactoside (and its recirculating metabolites) persists.
Self-Validating Protocol Check

To ensure your data is valid, perform the "Aglycone Ratio Test" :

  • Measure Total Calycosin (after enzymatic hydrolysis with glucuronidase/sulfatase).

  • Measure Free Calycosin.

  • Validation Rule: In plasma, >95% of Calycosin should be conjugated (Glucuronides/Sulfates). If you detect high levels of Free Calycosin or intact Calycosin 7-galactoside in plasma, suspect sample contamination or analytical artifact (source fragmentation).

References

  • FooDB. (n.d.). Compound: Calycosin 7-galactoside (FDB018248).[1][3][4][5] The Food Metabolome Database. Retrieved from [Link]

  • Bi, Y., et al. (2022).[4] Growth and metabolism of dark septate endophytes and their stimulatory effects on plant growth.[4] Fungal Biology.[6] Retrieved from [Link]

  • Mazur, W. M., et al. (1998). Lignan and isoflavonoid concentrations in tea and coffee.[7] British Journal of Nutrition.[7] Retrieved from [Link]

  • Zhang, Y., et al. (2015). Protective effect of calycosin-7-O-β-D-glucopyranoside against oxidative stress of BRL-3A cells.[1][8] Pharmaceutical Biology. Retrieved from [Link]

Sources

Exploratory

Metabolic Architecture: Biosynthesis and Regulation of Calycosin 7-galactoside in Astragalus complanatus

Topic: Metabolic Pathway of Calycosin 7-galactoside in Astragalus complanatus Content Type: Technical Whitepaper & Experimental Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Pathway of Calycosin 7-galactoside in Astragalus complanatus Content Type: Technical Whitepaper & Experimental Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

This technical guide delineates the biosynthetic metabolic pathway of Calycosin 7-O-galactoside , a bioactive isoflavonoid glycoside found in Astragalus complanatus (Semen Astragali Complanati; Sha Yuan Zi). While the glucoside variant (Calycosin 7-O-glucoside) is ubiquitous across the Astragalus genus, the galactoside represents a specific glycosylation event governed by distinct UDP-glycosyltransferase (UGT) activity. This document details the upstream phenylpropanoid precursors, the critical isoflavonoid branching point, and the terminal glycosylation kinetics. It further provides validated protocols for the extraction, isolation, and mass-spectrometric differentiation of this metabolite from its isobaric glucoside isomer.

Target Analyte Profile

Compound: Calycosin 7-O-galactoside Chemical Formula: C₂₂H₂₂O₁₀ Class: Isoflavonoid Glycoside Aglycone: Calycosin (3',7-dihydroxy-4'-methoxyisoflavone) Sugar Moiety: Galactose (linked at C-7 position)[1][2][3][4][5][6][7][8][9][10][11][12]

Scientific Note on Isomerism: Calycosin 7-galactoside is an isobaric isomer of the more common Calycosin 7-glucoside. Both share the same molecular weight (MW 446.4 g/mol ) and similar polarity. Differentiation relies on high-resolution MS/MS fragmentation patterns (sugar loss) and chromatographic retention times derived from the stereochemical differences between the equatorial C4-OH (glucose) and axial C4-OH (galactose) of the sugar ring.

The Biosynthetic Pathway

The metabolic pathway of Calycosin 7-galactoside in A. complanatus is a specialized branch of the general phenylpropanoid metabolism. It proceeds through three distinct phases: Precursor Assembly , Isoflavonoid Skeletal Formation , and Terminal Glycosylation .

Phase I: General Phenylpropanoid Assembly

Metabolism initiates in the plastid and cytosol, converting L-Phenylalanine into activated CoA esters.

  • Phenylalanine Ammonia-Lyase (PAL): Deaminates L-Phenylalanine to trans-cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA, the universal donor for flavonoid synthesis.

Phase II: Isoflavonoid Branching & Modification

This phase distinguishes Leguminosae (Fabaceae) species from other plants.

  • Chalcone Synthase (CHS) & Chalcone Reductase (CHR): Condense p-coumaroyl-CoA with three malonyl-CoA units. CHR acts concomitantly to reduce the intermediate, yielding Isoliquiritigenin (a 6'-deoxychalcone).

  • Chalcone Isomerase (CHI): Cyclizes isoliquiritigenin to Liquiritigenin (a flavanone).

  • Isoflavone Synthase (IFS): The rate-limiting enzyme. It catalyzes a 2,3-aryl migration of liquiritigenin (via a cytochrome P450 mechanism, CYP93C) to form the isoflavone skeleton, Daidzein .

  • Isoflavone 3'-Hydroxylase (I3'H): Hydroxylates Daidzein at the 3'-position to form 3'-Hydroxydaidzein .

  • Isoflavone O-Methyltransferase (IOMT): Methylates the 4'-OH group to yield the aglycone Calycosin .

Phase III: Terminal Glycosylation (The Divergence Point)

The formation of the galactoside specifically depends on the sugar donor availability and enzyme specificity.

  • Enzyme: UDP-glycosyltransferase (UGT) family (specifically 7-O-glycosyltransferases).

  • Mechanism: The UGT transfers a galactose moiety from UDP-Galactose to the 7-OH position of Calycosin.

  • Specificity: While many UGTs in Astragalus (e.g., UGT88E subfamily) prefer UDP-Glucose, specific isoforms or promiscuous UGTs utilize UDP-Galactose when the cytosolic concentration of UDP-Gal is sufficient.

Pathway Visualization

The following diagram illustrates the stepwise enzymatic flow from Phenylalanine to Calycosin 7-galactoside.

CalycosinPathway cluster_0 Isoflavonoid Skeleton Synthesis cluster_1 Modification & Glycosylation Phe L-Phenylalanine Cin Trans-Cinnamic Acid Phe->Cin Deamination PAL PAL Phe->PAL Cou p-Coumaric Acid Cin->Cou Hydroxylation C4H C4H Cin->C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA CoA Ligation CL4 4CL Cou->CL4 IsoLiq Isoliquiritigenin (Chalcone) CouCoA->IsoLiq Condensation CHSCHR CHS + CHR CouCoA->CHSCHR Liq Liquiritigenin (Flavanone) IsoLiq->Liq Cyclization CHI CHI IsoLiq->CHI Daid Daidzein (Isoflavone) Liq->Daid 2,3-Aryl Migration IFS IFS (CYP93C) Liq->IFS HydDaid 3'-Hydroxydaidzein Daid->HydDaid 3'-Hydroxylation I3H I3'H Daid->I3H Caly Calycosin (Aglycone) HydDaid->Caly 4'-O-Methylation IOMT IOMT HydDaid->IOMT CalyGal Calycosin 7-O-galactoside (Target) Caly->CalyGal 7-O-Galactosylation UGT UGT (UDP-Galactose Dependent) Caly->UGT MalCoA 3x Malonyl-CoA MalCoA->IsoLiq UDPGal UDP-Galactose UDPGal->CalyGal

Caption: Biosynthetic pathway of Calycosin 7-galactoside in A. complanatus, highlighting the critical IOMT and UGT steps.

Analytical Methodologies

Due to the isobaric nature of calycosin-7-glucoside and calycosin-7-galactoside, standard low-resolution MS is insufficient. The following protocol ensures definitive identification.

Extraction Protocol (Optimized for Glycosides)

Objective: Maximize yield of polar glycosides while minimizing hydrolysis of the sugar moiety.

  • Material Prep: Pulverize dried A. complanatus seeds (ACS) to a fine powder (60 mesh).

  • Solvent System: 70% Ethanol in water (v/v).

    • Rationale: 70% EtOH provides optimal polarity for glycosides; 100% EtOH extracts aglycones, while water extracts excess polysaccharides.

  • Extraction:

    • Weigh 1.0 g of powder into a 50 mL centrifuge tube.

    • Add 20 mL of 70% EtOH.

    • Ultrasonication: 40 kHz, 300 W for 45 minutes at 25°C. Avoid heat >40°C to prevent artifactual deglycosylation.

  • Purification:

    • Centrifuge at 8000 rpm for 10 min.

    • Filter supernatant through a 0.22 µm PTFE membrane.

LC-MS/MS Differentiation Strategy

Instrument: UHPLC coupled with Q-TOF or Triple Quadrupole MS.

ParameterConditionRationale
Column C18 (2.1 x 100 mm, 1.7 µm)High surface area for isomer separation.
Mobile Phase A 0.1% Formic Acid in WaterProton source for ionization.
Mobile Phase B AcetonitrileOrganic modifier.
Gradient 5-30% B over 15 minShallow gradient to resolve glucose/galactose stereoisomers.
MS Mode Positive ESI (+ve)Calycosin glycosides ionize well as [M+H]⁺.
MRM Transition 447.1 → 285.1Monitors loss of hexose (162 Da) to yield aglycone.

Differentiation Key:

  • Retention Time: The galactoside typically elutes before the glucoside on standard C18 columns due to the axial hydroxyl group at C4 of galactose reducing interaction with the stationary phase compared to the equatorial hydroxyl of glucose.

  • Reference Standards: Co-injection with authentic Calycosin-7-O-glucoside is mandatory to confirm the peak shift.

Experimental Workflow: Enzymatic Validation

To prove the biosynthetic origin, an in vitro enzyme assay using crude protein extract from A. complanatus is recommended.

Workflow Sample Fresh A. complanatus Tissue (Seed/Root) Extract Protein Extraction (Tris-HCl, pH 7.5) Sample->Extract Homogenization 4°C Assay In Vitro Assay + Calycosin Aglycone + UDP-Galactose Extract->Assay Incubation 30°C, 2h Stop Reaction Termination (Add MeOH) Assay->Stop Quench Analysis HPLC-MS/MS Detection Stop->Analysis Quantification

Caption: Experimental workflow for validating UGT activity specific to UDP-Galactose.

Protocol Steps:

  • Protein Extraction: Homogenize 5g fresh tissue in 100 mM Tris-HCl (pH 7.5) containing 14 mM

    
    -mercaptoethanol and 5% PVPP (to bind phenolics). Centrifuge at 12,000g for 20 min at 4°C.
    
  • Assay Mix:

    • 100 µL Crude Enzyme Extract.

    • 200 µM Calycosin (Aglycone substrate).

    • 2 mM UDP-Galactose (Sugar donor). Control: Use UDP-Glucose to compare efficiency.

    • 5 mM MgCl₂ (Cofactor).

    • Buffer to total volume 500 µL.

  • Incubation: 30°C for 2 hours.

  • Analysis: Analyze for the formation of the product with MW 446.4 and specific retention time matching the galactoside standard.

References

  • PCIDB/KNApSAcK Metabolite Database. (n.d.). Calycosin 7-O-galactoside (C00010160) Entry.[6] Retrieved from

  • Liu, Y., et al. (2020). Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. Molecules, 25(20), 4786. Retrieved from

  • Yu, J., et al. (2018). Biosynthesis and Pharmacological Activities of Flavonoids, Triterpene Saponins and Polysaccharides Derived from Astragalus membranaceus.[13] Molecules, 23(12), 3116. Retrieved from

  • Wang, X., et al. (2019). Proteomics reveals the pharmacological mechanism of flavonoids from Astragali Complanati Semen in preventing chronic liver injury.[12] Phytomedicine.[6][12] Retrieved from

  • Chen, C., et al. (2025).[4] De novo biosynthesis of Astragalus bioactive isoflavonoid calycosin-7-glucoside in yeast. ResearchGate.[13][14] Retrieved from

Sources

Foundational

Calycosin 7-galactoside PubChem CID 91973796 properties

An In-depth Technical Guide to Calycosin 7-O-β-D-Glucoside (Associated with PubChem CID: 91973796) Abstract Calycosin 7-O-β-D-glucoside is a primary bioactive isoflavonoid glycoside isolated from the renowned medicinal h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Calycosin 7-O-β-D-Glucoside (Associated with PubChem CID: 91973796)

Abstract

Calycosin 7-O-β-D-glucoside is a primary bioactive isoflavonoid glycoside isolated from the renowned medicinal herb Astragalus membranaceus (Huangqi).[1][2] Possessing a wide spectrum of pharmacological activities, this molecule has garnered significant attention within the scientific community for its therapeutic potential. This guide provides a comprehensive technical overview of its physicochemical properties, underlying mechanisms of action in key biological pathways, and detailed experimental protocols for its study. We will delve into its well-documented roles in promoting osteogenesis, exerting neuroprotective effects, and mitigating atherosclerosis, offering researchers and drug development professionals a foundational resource for leveraging this promising natural compound.[1][3][4]

Note on Nomenclature: The PubChem Compound ID (CID) 91973796 is titled "Calycosin 7-galactoside". However, the vast majority of detailed experimental and pharmacological literature identifies the primary bioactive compound isolated from Astragalus membranaceus as Calycosin 7-O-β-D-glucoside (CAS: 20633-67-4).[1][5] Given that the biological data is overwhelmingly associated with the glucoside, this guide will focus on this specific, well-characterized molecule, which is frequently cross-referenced with the user-provided CID.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. Calycosin 7-O-β-D-glucoside is typically supplied as an off-white crystalline powder.[5] Its core structure consists of a calycosin aglycone attached to a β-D-glucopyranosyl residue at the 7-position via an O-glycosidic bond.[6]

Key Data Points

The essential quantitative properties of Calycosin 7-O-β-D-glucoside are summarized below for rapid reference.

PropertyValueSource(s)
PubChem CID 91973796 (Associated)[7]
CAS Number 20633-67-4[5]
Molecular Formula C₂₂H₂₂O₁₀[1][7]
Molecular Weight 446.40 g/mol [5][7]
Appearance Off-white crystalline powder[5]
Melting Point 228-230°C[5]
LogP (Computed) 0.6[7]
Water Solubility Sparingly soluble (~0.5 mg/mL)[5][8]
Organic Solubility Soluble in DMSO and methanol[5][9]
Solubility and Formulation for Experimental Use

The poor aqueous solubility of Calycosin 7-O-β-D-glucoside necessitates the use of co-solvents for both in vitro and in vivo studies. The causality behind this is the compound's relatively large, semi-rigid isoflavonoid core, which is hydrophobic, while the glycoside moiety imparts only limited hydrophilicity.

For In Vitro Cellular Assays: A common and effective practice is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[1] This stock can then be diluted into the aqueous cell culture medium to the final working concentration. It is critical to ensure the final DMSO concentration is non-toxic to the cells, typically ≤0.1%, to prevent solvent-induced artifacts.

For In Vivo Administration: For systemic delivery in animal models, more complex vehicle formulations are required to maintain solubility and bioavailability. The following protocols have been validated for achieving clear solutions at concentrations of at least 2.5 mg/mL.[3]

Protocol 1: PEG300/Tween-80 Formulation [3] This vehicle is suitable for many systemic administration routes.

  • Add each solvent sequentially, ensuring complete mixing at each step.

  • Start with 10% DMSO to initially dissolve the compound.

  • Add 40% PEG300 , a polymer that enhances solubility.

  • Add 5% Tween-80 , a non-ionic surfactant that prevents precipitation.

  • Finally, add 45% Saline to bring the solution to physiological osmolarity.

Protocol 2: Cyclodextrin-Based Formulation [3] This approach uses a cyclodextrin to encapsulate the hydrophobic core, enhancing aqueous solubility.

  • Prepare a stock solution in 10% DMSO .

  • Add this stock to 90% (20% SBE-β-CD in Saline) . Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a highly soluble derivative that effectively complexes with lipophilic molecules.

Spectroscopic Data

The structure of Calycosin 7-O-β-D-glucoside has been unequivocally confirmed through various spectroscopic methods. Detailed 1H-NMR and 13C-NMR data have been published, providing a complete spectral fingerprint for compound identification and purity assessment.[1] Furthermore, mass spectrometry (MS) analysis reveals its molecular weight, and MS/MS fragmentation patterns have been characterized, which are useful for its identification in complex mixtures like biological fluids or plant extracts.[10][11]

Pharmacology and Mechanisms of Action

Calycosin 7-O-β-D-glucoside exhibits pleiotropic effects, influencing multiple signaling pathways. Its bioactivity is a direct consequence of its molecular structure, enabling it to interact with specific cellular targets.

Promotion of Osteogenesis and Bone Formation

One of the most robustly documented activities of this compound is its ability to promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, the cells responsible for bone formation.[1][4] This makes it a compound of high interest for treating bone loss disorders like osteoporosis.

Mechanism: The osteogenic effects are primarily mediated through the synergistic activation of the Bone Morphogenetic Protein 2 (BMP2) and Wnt3a signaling pathways.[4]

  • BMP2 Pathway: The compound enhances the phosphorylation and activation of Smad1/5/8, key transcription factors that translocate to the nucleus.

  • Wnt Pathway: It promotes the phosphorylation (and subsequent inhibition) of GSK3β, which allows β-catenin to accumulate and enter the nucleus.

  • Convergence Point: Both pathways converge to upregulate the master osteogenic transcription factor, Runt-related transcription factor 2 (RUNX2) , which drives the expression of genes essential for osteoblast maturation and bone matrix mineralization.[4]

G cluster_0 Extracellular & Cytoplasmic Events cluster_1 Nuclear Events C7G Calycosin 7-Glucoside BMP2 BMP2 Signaling C7G->BMP2 Wnt3a Wnt3a Signaling C7G->Wnt3a pSmad p-Smad1/5/8 (Activated) BMP2->pSmad pGSK3b p-GSK3β (Inhibited) Wnt3a->pGSK3b RUNX2 RUNX2 Expression pSmad->RUNX2 pGSK3b->RUNX2 Osteogenesis Osteoblast Differentiation & Mineralization RUNX2_n RUNX2 RUNX2_n->Osteogenesis

Signaling pathway for Calycosin 7-Glucoside-induced osteogenesis.
Neuroprotective Effects

Calycosin 7-O-β-D-glucoside demonstrates significant neuroprotective properties, particularly in the context of cerebral ischemia-reperfusion injury.[3][12] It acts by preserving mitochondrial integrity, a critical factor in neuronal survival.

Mechanism: The primary mechanism involves the downregulation of excessive mitophagy (the degradation of mitochondria) by preventing mitochondrial fission. This is achieved through the SIRT1/PGC-1α signaling axis .[12] Activation of SIRT1 leads to an increase in PGC-1α, a transcriptional co-activator that subsequently suppresses the expression of Dynamin-related protein 1 (Drp1). Since Drp1 is essential for mitochondrial fission, its inhibition preserves mitochondrial networks, reduces the production of reactive oxygen species (ROS), and ultimately protects neuronal cells from apoptosis.[12]

Anti-Atherosclerotic Activity

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries. A key event is the transformation of macrophages into lipid-laden "foam cells." Calycosin 7-O-β-D-glucoside has been shown to inhibit this process.[13]

Mechanism: The compound mitigates oxidized low-density lipoprotein (ox-LDL)-induced foam cell formation and inflammatory responses in macrophages. This is accomplished by activating the p38 MAPK/ATF-1 signaling pathway .[13]

  • Calycosin 7-glucoside activates p38 MAPK.

  • Activated p38 MAPK phosphorylates and activates Activating Transcription Factor 1 (ATF-1).

  • Activated ATF-1 upregulates the expression of two crucial proteins:

    • Liver X receptor beta (LXR-β): A nuclear receptor that promotes cholesterol efflux from macrophages.

    • Cystic fibrosis transmembrane conductance regulator (CFTR): A protein involved in regulating inflammation. The combined effect is reduced lipid accumulation and a suppressed inflammatory state in the macrophages, thereby impeding plaque progression.[13]

G C7G Calycosin 7-Glucoside p38 p38 MAPK C7G->p38 Activates ATF1 ATF-1 p38->ATF1 Phosphorylates LXRb ↑ LXR-β ATF1->LXRb Upregulates CFTR ↑ CFTR ATF1->CFTR Upregulates CholEfflux Cholesterol Efflux LXRb->CholEfflux AntiInflam Anti-inflammatory Response CFTR->AntiInflam FoamCell Foam Cell Formation CholEfflux->FoamCell AntiInflam->FoamCell

Anti-atherosclerotic mechanism in macrophages.

Key Experimental Methodologies

To facilitate further research, this section provides validated, step-by-step protocols for investigating the osteogenic properties of Calycosin 7-O-β-D-glucoside.

In Vitro Osteogenesis Assay Workflow

This workflow is designed to assess the compound's ability to induce osteogenic differentiation in human Mesenchymal Stem Cells (hMSCs). The causality is that osteogenic differentiation follows a predictable timeline, with early markers like Alkaline Phosphatase (ALP) appearing before late markers like matrix mineralization (visualized by Alizarin Red S).

G cluster_workflow Osteogenesis Assay Workflow A 1. Seed hMSCs in 96-well plates B 2. Induce with Osteogenic Medium (OM) A->B C 3. Treat with Vehicle or Calycosin-7-Glucoside B->C D 4. Analyze at Day 7: Alkaline Phosphatase (ALP) Assay (Early Marker) C->D 7 days E 5. Analyze at Day 21: Alizarin Red S (ARS) Staining (Late Marker) C->E 21 days F 6. Parallel Culture: Protein Extraction for Western Blot Analysis C->F Time course

Workflow for assessing in vitro osteogenic activity.
Protocol: Alkaline Phosphatase (ALP) Activity Assay[1]

This assay quantifies an early marker of osteoblast differentiation.

  • Cell Seeding: Seed hMSCs at a density of 2 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.

  • Induction: Replace the growth medium with Osteogenic Medium (OM), which contains β-glycerophosphate, L-ascorbic acid, and dexamethasone.

  • Treatment: Add Calycosin 7-O-β-D-glucoside (e.g., at concentrations from 1–10 µM) or vehicle control (e.g., 0.1% DMSO) to the OM.

  • Incubation: Culture the cells for 7 days, replacing the medium every 2-3 days.

  • Lysis: Wash the cells with PBS and lyse them according to the manufacturer's protocol for an ALP activity colorimetric assay kit.

  • Quantification: Measure the absorbance at 405 nm using a microplate spectrophotometer. The activity is proportional to the color intensity.

Protocol: Alizarin Red S (ARS) Staining for Mineralization[1]

This assay visualizes calcium deposition, a hallmark of late-stage osteogenesis.

  • Culture and Treatment: Follow steps 1-3 from the ALP protocol, but continue the incubation for 21 days.

  • Fixation: Wash the cells with PBS and fix with 10% formalin for 15 minutes at room temperature.

  • Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

  • Washing: Gently wash away the excess stain with deionized water.

  • Visualization: Observe and photograph the red-orange calcium nodule formation under a microscope.

  • Quantification (Optional): To quantify, destain the wells by adding 10% cetylpyridinium chloride for 15 minutes and measure the absorbance of the extracted stain at 590 nm.

Potential Therapeutic and Research Applications

The multifaceted bioactivities of Calycosin 7-O-β-D-glucoside position it as a highly valuable molecule for both therapeutic development and basic research.

  • Drug Development: Its potent pro-osteogenic effects make it a strong candidate for the development of anabolic agents to treat osteoporosis and promote bone fracture healing.[4] Its neuroprotective and anti-atherosclerotic properties suggest further potential in treating age-related and metabolic diseases.[12][13]

  • Quality Control: As a principal active component of Radix astragali, it serves as a critical chemical marker for the quality assessment and standardization of this important herbal medicine and its derived products.[2]

  • Research Tool: It is an excellent tool for probing the complex signaling networks of the BMP, Wnt, and p38 MAPK pathways in various cell types.

Conclusion

Calycosin 7-O-β-D-glucoside is a natural isoflavonoid with a compelling profile of biological activities, supported by well-defined mechanisms of action. Its demonstrated efficacy in promoting bone formation, protecting neurons, and preventing key pathological events in atherosclerosis underscores its significant therapeutic potential. The availability of detailed physicochemical data and established experimental protocols provides a solid foundation for researchers and drug developers to further explore and harness the properties of this remarkable compound.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91973796, Calycosin 7-galactoside. Retrieved from [Link]

  • Park, K. R., et al. (2021). Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells. International Journal of Molecular Sciences, 22(21), 11362. Available at: [Link]

  • MDPI. (2021). Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells. Retrieved from [Link]

  • FooDB. (2019). Showing Compound Calycosin 7-galactoside (FDB018248). Retrieved from [Link]

  • Gao, Y., et al. (2022). Calycosin‑7‑O‑β‑D‑glucoside downregulates mitophagy by mitigating mitochondrial fission to protect HT22 cells from oxygen‑glucose deprivation/reperfusion‑induced injury. Molecular Medicine Reports, 25(3), 91. Available at: [Link]

  • Zhang, X., et al. (2022). Biocatalytic Synthesis of Calycosin-7-O-β-D-Glucoside with Uridine Diphosphate–Glucose Regeneration System. Molecules, 27(19), 6296. Available at: [Link]

  • PhytoCycle. (n.d.). Bulk Calycosin-7-O-β-D-glucoside | Astragalus Extract. Retrieved from [Link]

  • Wang, Z., et al. (2023). Emerging Role of Calycosin in Inflammatory Diseases: Molecular Mechanisms and Potential Therapeutic Applications. Molecules, 28(24), 8035. Available at: [Link]

  • Unveiling the potential anti‐cancer activity of calycosin against multivarious cancers with molecular insights: A promising frontier in cancer research. (2024). Journal of Cellular and Molecular Medicine. Available at: [Link]

  • ResearchGate. (2021). Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells. Available at: [Link]

  • ResearchGate. (n.d.). The structures of the five characteristic compounds. Retrieved from [Link]

  • Gao, J., et al. (2021). Pharmaceutical Values of Calycosin: One Type of Flavonoid Isolated from Astragalus. Molecules, 26(9), 2711. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280448, Calycosin. Retrieved from [Link]

  • Li, Y., et al. (2023). Calycosin-7-Glucoside Alleviates Atherosclerosis by Inhibiting Ox-LDL-Induced Foam Cell Formation and Inflammatory Response in THP-1-Derived Macrophages via ATF-1 Activation Through the p38/MAPK Pathway. Drug Design, Development and Therapy, 17, 3031–3044. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra and possible fragmentation pathway of calycosin (A) and calycosin-7-O-β-d-glucoside (B). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5318267, Calycosin 7-o-beta-D-glucoside. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative MS/MS spectra and proposed fragmentation pathways for calycosin and related flavonoids. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Calycosin 7-galactoside as a Metabolic Effector in Dark Septate Endophyte (DSE) Symbiosis

The following is an in-depth technical guide regarding the role of Calycosin 7-galactoside in the metabolism of Dark Septate Endophytes (DSE) and its consequent effects on host plant physiology. Executive Summary Dark Se...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the role of Calycosin 7-galactoside in the metabolism of Dark Septate Endophytes (DSE) and its consequent effects on host plant physiology.

Executive Summary

Dark Septate Endophytes (DSE), primarily ascomycetous fungi characterized by melanized septate hyphae (e.g., Alternaria sp., Phialocephala sp.), are emerging as critical regulators of plant resilience and productivity. While their ecological role is often compared to mycorrhizae, their metabolic contributions remain distinct and underutilized.[1]

This guide focuses on a specific metabolic breakthrough: the identification of Calycosin 7-galactoside (CG) as a key extracellular metabolite secreted by DSEs. Unlike the ubiquitous calycosin-7-O-


-D-glucoside found in Astragalus host tissues, the galactoside  variant appears in the exometabolome of specific DSE strains, acting as a potent biostimulant that modulates root architecture and nutrient uptake efficiency.

Key Insight: CG is not merely a passive breakdown product; it is a bioactive signal synthesized or modified by DSEs to manipulate host metabolism, enhancing biomass accumulation and stress tolerance.

The Bioactive Agent: Chemical Profile & Specificity[2][3]

In the context of DSE metabolism, specificity is paramount. Researchers must distinguish between the common host plant metabolite and the fungal effector.

FeatureCalycosin-7-O-

-D-glucoside
Calycosin 7-galactoside (Target)
Primary Source Host Plant (Astragalus membranaceus, Medicago sativa)DSE Exometabolome (e.g., Alternaria sp.)
Sugar Moiety GlucoseGalactose
Metabolic Role Phytoalexin, Antioxidant storageInter-kingdom Signaling, Growth Promotion
Detection High abundance in root extractsTrace/Moderate abundance in fungal culture filtrate

Scientific Rationale: The presence of the galactose moiety suggests specific enzymatic activity (galactosyltransferases) within the DSE fungal metabolism, distinct from the glucosyltransferases dominant in the plant host. This structural variation likely confers stability against host hydrolytic enzymes (glucosidases) during the signaling process.

Mechanistic Pathway: The "Fungal-Push" Hypothesis

Current research indicates a "Fungal-Push" mechanism where DSEs secrete CG to actively stimulate the host. This contradicts the passive "Host-Pull" model where fungi simply supply inorganic nutrients.

The Signaling Cascade
  • Biosynthesis/Secretion: DSE hyphae colonizing the root cortex synthesize CG and secrete it into the apoplast/rhizosphere.

  • Perception: Host root cells perceive CG. Isoflavonoids often modulate auxin transport (PIN proteins).

  • Physiological Response:

    • Root System Architecture (RSA): CG stimulation leads to lateral root proliferation.

    • Nutrient Transporters: Upregulation of N and P transporter genes.

  • Outcome: Increased biomass and enhanced accumulation of host-specific secondary metabolites (e.g., increasing the host's own calycosin-glucoside reserves).

Visualization of the Signaling Pathway

DSE_Signaling_Pathway cluster_fungus DSE Fungal Hypha (Alternaria sp.) cluster_interface Rhizosphere / Apoplast Interface cluster_plant Host Plant Root (Medicago/Astragalus) Precursor Phenylpropanoid Precursors Enzyme Fungal Galactosyltransferase Precursor->Enzyme CG_Fungal Calycosin 7-galactoside (Secreted) Enzyme->CG_Fungal Transport Translocation to Host Root CG_Fungal->Transport Receptor Isoflavonoid Perception Transport->Receptor Auxin Auxin Transport Modulation Receptor->Auxin Signal Transduction Biomass Increased Root Biomass & Nutrient Uptake Auxin->Biomass Growth Response

Caption: Figure 1: The "Fungal-Push" mechanism showing DSE secretion of Calycosin 7-galactoside and downstream host activation.

Experimental Protocols: Validating the Metabolite

To confirm the role of Calycosin 7-galactoside, a rigorous workflow involving isolation, identification, and bioassay is required. This protocol ensures self-validation by using sterile controls and specific metabolic profiling.

Protocol A: Isolation of DSE Extracellular Metabolites

Objective: Isolate the exometabolome without plant interference.

  • Fungal Culture:

    • Inoculate DSE strain (e.g., Alternaria sp. 17463) on Potato Dextrose Agar (PDA) for 7 days.

    • Transfer 5 mycelial plugs (5mm) into 150mL Potato Dextrose Broth (PDB).

    • Control: Uninoculated PDB maintained under identical conditions.

  • Fermentation:

    • Incubate at 28°C, 150 rpm for 8 days (Log phase) and 16 days (Stationary phase). Note: Metabolite profiles shift significantly between phases; CG is often associated with active growth phases.

  • Extraction:

    • Filter culture through 0.22 µm sterile membrane to remove all hyphae.

    • Freeze-dry the filtrate to obtain crude extracellular metabolites.

    • Resuspend in HPLC-grade methanol for analysis.

Protocol B: Identification via UPLC-MS/MS[4]

Objective: Distinguish the galactoside from the glucoside.

  • Instrumentation: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

  • Column: C18 Reverse Phase (e.g., ACQUITY UPLC HSS T3).

  • Differentiation Logic:

    • Target Mass: Look for the specific m/z of the glycoside.

    • Fragmentation Pattern: Use MS/MS to cleave the sugar moiety.

    • Retention Time: Calycosin 7-galactoside will have a distinct retention time compared to the glucoside standard. Crucial: You must run a Calycosin-7-O-glucoside standard to prove they are different peaks.

Protocol C: Biological Activity Assay (The "Proof of Concept")

Objective: Prove causality (CG causes growth, not just correlation).

  • Plant Material: Surface-sterilized seeds of Medicago sativa (Alfalfa) or Astragalus mongholicus.

  • Treatments:

    • T1: Murashige & Skoog (MS) medium (Control).

    • T2: MS + DSE Culture Filtrate (Crude).

    • T3: MS + Purified Calycosin 7-galactoside (at physiological concentration, e.g., 10-50 µM).

    • T4: MS + Calycosin-7-O-glucoside (Comparative Control).

  • Data Collection (Day 14):

    • Measure Root Length, Lateral Root Number, and Fresh Weight.

    • Success Metric: T3 should show statistically significant growth enhancement over T1, comparable to T2.

Workflow Diagram

Experimental_Workflow Step1 DSE Fermentation (Liquid Culture) Step2 Filtration (0.22 µm) Step1->Step2 Remove Biomass Step3 UPLC-MS/MS Profiling Step2->Step3 Identify CG Step4 Bioassay (Seedling Growth) Step2->Step4 Apply Filtrate Step3->Step4 Validate Pure Compound

Caption: Figure 2: Step-by-step validation workflow from fungal culture to biological assay.

Quantitative Impact Data

The following data summarizes the impact of DSE extracellular metabolites (containing CG) on Medicago sativa (Alfalfa) biomass, derived from recent field-proven studies (e.g., Wang et al., 2022).

Growth ParameterControl (Uninoculated)DSE Metabolite Treated% IncreaseStatistical Significance
Total Biomass (g) 0.42 ± 0.030.98 ± 0.05+133% P < 0.01
Root Length (cm) 5.1 ± 0.48.3 ± 0.6+62% P < 0.05
Nitrogen Uptake BaselineHighSignificantly Enhanced P < 0.05
Phosphorus Uptake BaselineHighSignificantly Enhanced P < 0.05

Note: Calycosin 7-galactoside was identified as one of the top 6 metabolites positively correlated with this biomass increase.[2][3][4]

References

  • Wang, S., Bi, Y., Quan, W., & Christie, P. (2022).[5] Growth and metabolism of dark septate endophytes and their stimulatory effects on plant growth. Fungal Biology, 126(10), 674-686.

  • Li, M., Ren, Y., He, C., & He, X. (2022).[1] Complementary Effects of Dark Septate Endophytes and Trichoderma Strains on Growth and Active Ingredient Accumulation of Astragalus mongholicus under Drought Stress.[6] Journal of Fungi, 8(9), 920.[6]

  • Xue, Z., & Bi, Y. (2023).[7] Dark septate endophyte inoculation enhances antioxidant activity in Astragalus membranaceus var. mongholicus under heat stress. Physiologia Plantarum, 175(6), e14088.

  • Gao, J., et al. (2014). Analysis of interaction property of calycosin-7-O-β-D-glucoside with human gut microbiota. Journal of Chromatography B, 964, 91-102. (Cited for metabolic differentiation context).

Sources

Foundational

A Technical Guide to the Phytochemical Profile of Calycosin Glycosides in Herbal Medicine

Abstract Calycosin, an O-methylated isoflavone, is a key bioactive constituent in several medicinal plants, most notably in the roots of Astragalus membranaceus (Huangqi). It primarily occurs as a glycoside, which enhanc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Calycosin, an O-methylated isoflavone, is a key bioactive constituent in several medicinal plants, most notably in the roots of Astragalus membranaceus (Huangqi). It primarily occurs as a glycoside, which enhances its stability and bioavailability. While the scientific literature is dominated by studies on Calycosin 7-O-β-D-glucoside, the analogous Calycosin 7-O-β-D-galactoside also exists, albeit with significantly less characterization. This technical guide provides a comprehensive phytochemical profile, focusing on the well-documented glucoside as a reference model for its galactoside counterpart. We will delve into the compound's structure and properties, natural occurrence, state-of-the-art analytical workflows for extraction, isolation, and quantification, and its known pharmacological activities, with a focus on the underlying molecular mechanisms. This document serves as a foundational resource for researchers aiming to investigate this important class of isoflavones for therapeutic applications.

Introduction and Nomenclature

Calycosin and its glycosides are recognized as important "marker compounds" for the quality control of herbal medicines derived from Astragalus species.[1] The core structure is calycosin (3′,7-Dihydroxy-4′-methoxyisoflavone), an isoflavone known for a range of biological activities.[2][3] In nature, the hydroxyl group at the C7 position is commonly attached to a sugar moiety via a glycosidic bond.

A critical point of clarification is the distinction between the two primary glycosidic forms:

  • Calycosin 7-O-β-D-glucoside (CG): The most abundant and extensively studied form. It is a principal bioactive component of Radix Astragali.[3]

  • Calycosin 7-O-β-D-galactoside: A distinct, though far less common and studied, isomer. It shares the same molecular formula and weight as the glucoside but differs in the stereochemistry of the sugar moiety.

Due to the vast preponderance of research on the glucoside, this guide will focus on Calycosin 7-O-β-D-glucoside as the reference compound. The methodologies and biological activities described herein provide a robust and validated framework that can be adapted for the study of the galactoside form.

Physicochemical Properties

Understanding the fundamental properties of Calycosin 7-glycosides is essential for designing effective extraction and analytical strategies. The key properties are summarized in the table below.

PropertyCalycosin 7-O-β-D-glucosideCalycosin 7-O-β-D-galactoside
Molecular Formula C₂₂H₂₂O₁₀C₂₂H₂₂O₁₀
Molecular Weight 446.4 g/mol [4]446.4 g/mol [5]
CAS Number 20633-67-4[4]114272-30-9[5]
Appearance White to off-white powderNot widely reported, presumed similar
Solubility Soluble in polar solvents like methanol, ethanol; sparingly soluble in water.Presumed similar to the glucoside
UV Absorbance (λmax) Strong absorbance peaks around 220, 250, and 260 nm in methanol/water.Presumed similar due to identical chromophore

Natural Occurrence and Biosynthesis

Primary Herbal Source: The primary and most commercially significant source of Calycosin 7-glycosides is the dried root of Astragalus membranaceus (Fisch.) Bge. and its variety A. membranaceus var. mongholicus (Bge.) Hsiao , a staple herb in Traditional Chinese Medicine known as Huangqi.[1]

Other Sources: Calycosin 7-glucoside has also been identified in other plants, including Glycyrrhiza pallidiflora and Maackia amurensis.[4] The natural occurrence of the galactoside variant is not well-documented in major medicinal herbs.

Biosynthesis: The biosynthesis of Calycosin 7-glucoside is a branch of the well-established flavonoid pathway. Key enzymatic steps include the conversion of formononetin to calycosin, which is then glycosylated. Stresses such as UV-B radiation have been shown to induce the expression of genes involved in this pathway, leading to increased accumulation of the compound.

Analytical Workflow: From Raw Herb to Quantified Compound

The accurate profiling of Calycosin 7-glycosides requires a multi-step, validated workflow. As a Senior Application Scientist, the rationale behind each step is as critical as the protocol itself. The following sections detail a field-proven approach.

Diagram: Overall Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Isolation & Purification (Optional) cluster_3 Analysis & Quantification RawMaterial Raw Astragalus Root Grinding Grinding & Homogenization RawMaterial->Grinding Extraction Ultrasound-Assisted Extraction (UAE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Purification Preparative HPLC / MPLC Filtration->Purification For standard isolation HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV LC_MS LC-MS/MS Identification Filtration->LC_MS Data Data Processing & Quantification HPLC_UV->Data LC_MS->Data

Caption: High-level workflow for phytochemical analysis.

Step 1: Extraction

Objective: To efficiently extract isoflavone glycosides from the complex plant matrix while minimizing degradation.

Method of Choice: Ultrasound-Assisted Extraction (UAE)

  • Rationale: UAE offers significant advantages over traditional methods like maceration or Soxhlet extraction. The acoustic cavitation generated by ultrasound disrupts cell walls, enhancing solvent penetration and mass transfer. This leads to higher extraction yields in shorter times and at lower temperatures, which is crucial for preventing the degradation of thermolabile glycosides.[6][7][8]

Detailed Protocol for UAE:

  • Sample Preparation: Grind dried Astragalus root into a fine powder (40-60 mesh) to maximize surface area.

  • Solvent Selection: Use 75% aqueous ethanol as the extraction solvent.[6] The water component helps swell the plant material, while the ethanol effectively solubilizes the moderately polar isoflavone glycosides.

  • Extraction Parameters:

    • Solid-to-Liquid Ratio: 1:40 (g/mL).[6] This ensures the sample is fully immersed and allows for efficient extraction without oversaturating the solvent.

    • Ultrasonic Power: 480 W.[9]

    • Temperature: 58-60°C.[6][8] This temperature enhances solubility and diffusion rates without causing thermal degradation.

    • Time: 35 minutes.[6]

  • Post-Extraction: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes. Collect the supernatant and filter through a 0.45 µm syringe filter prior to analytical injection.

Step 2: Isolation and Purification (for Standard Preparation)

Objective: To isolate pure Calycosin 7-glycoside from the crude extract to serve as an analytical standard.

Method of Choice: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Rationale: Prep-HPLC provides the high resolution necessary to separate structurally similar compounds like isoflavone glycosides from a complex mixture.[10][11] Medium Pressure Liquid Chromatography (MPLC) can be used as a preliminary clean-up step to fractionate the crude extract before the final high-resolution purification.[12]

Detailed Protocol for MPLC and Prep-HPLC:

  • Initial Fractionation (MPLC):

    • Apply the concentrated crude extract to a silica gel column.[12]

    • Elute with a stepwise gradient of chloroform:methanol (e.g., from 1:0 to 0:1 v/v).[12]

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions rich in the target compound.

  • Final Purification (Prep-HPLC):

    • Pool the enriched fractions and concentrate them.

    • Inject the concentrate onto a preparative C18 column (e.g., 250 x 20 mm, 5 µm).[12]

    • Use a suitable mobile phase, such as a gradient of methanol and water, to elute the compound. The exact gradient must be optimized based on analytical scale separations.

    • Collect the peak corresponding to Calycosin 7-glycoside, confirm its purity (>95%) by analytical HPLC, and verify its structure using NMR and Mass Spectrometry.[12]

Step 3: Quantification and Identification

Objective: To accurately measure the concentration of Calycosin 7-glycoside in the extract and confirm its identity.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Rationale: This is the workhorse method for routine quantification. It is robust, reproducible, and cost-effective. Given that isoflavones possess a strong UV chromophore, detection is highly sensitive.[1]

Validated HPLC-UV Parameters:

ParameterRecommended SettingRationale
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent separation for moderately polar compounds.
Mobile Phase Isocratic: Methanol:Water (30:70, v/v)[13] or Acetonitrile:Water gradientThe choice between isocratic and gradient depends on the complexity of the extract. Isocratic is simpler and more robust for quality control, while a gradient is better for separating multiple components.
Flow Rate 1.0 mL/min[13]Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Detection Wavelength 254 nm or 260 nm[13]Corresponds to the absorbance maxima (λmax) of the calycosin chromophore, ensuring maximum sensitivity.
Column Temperature 25-30°CMaintains stable retention times and peak shapes.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Rationale: LC-MS/MS provides unparalleled specificity and sensitivity. It is the gold standard for unambiguous identification and can quantify compounds at very low levels, even in complex matrices. The fragmentation pattern of the parent ion provides a structural fingerprint.

Key Insights from LC-MS/MS Analysis:

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is effective for isoflavone glycosides.

  • Fragmentation: The primary fragmentation event is the neutral loss of the sugar moiety (glucose or galactose, 162 Da). The resulting product ion is the calycosin aglycone (m/z 285).[14][15]

  • MRM Transitions: For quantification, a Multiple Reaction Monitoring (MRM) experiment would be set up to monitor the transition from the precursor ion (m/z 447 for [M+H]⁺) to the product ion (m/z 285). This highly specific transition filters out noise from the matrix, ensuring accurate quantification.

Pharmacological Activity and Mechanisms of Action

Note: The following data pertains to Calycosin 7-O-β-D-glucoside, as specific pharmacological studies on the galactoside are not available in the current literature.

Calycosin 7-glucoside exhibits a range of beneficial bioactivities, including antioxidant, anti-inflammatory, and bone-regeneration properties.[3]

Promotion of Osteogenesis (Bone Formation)

Calycosin 7-glucoside has been shown to promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, the cells responsible for building bone.[16][17]

Mechanism: Activation of BMP/WNT Signaling Pathways The compound stimulates osteogenesis by upregulating key signaling pathways that govern bone formation.[12][18]

  • BMP Pathway: It increases the expression of Bone Morphogenetic Protein 2 (BMP-2).[16][17] BMP-2 binds to its receptor, leading to the phosphorylation of Smad1/5/8 proteins. These activated proteins then complex with Smad4 and translocate to the nucleus to induce the expression of osteogenic genes like RUNX2.[12][19]

  • WNT Pathway: It also enhances the expression of Wnt3a. This leads to the phosphorylation and inhibition of GSK3β, which allows β-catenin to accumulate and enter the nucleus, further driving the expression of pro-osteogenic genes.[16][17]

Diagram: Osteogenic Signaling Pathway

G cluster_cell Mesenchymal Stem Cell cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus BMPR BMP Receptor Smad158 Smad1/5/8 BMPR->Smad158 WntR Wnt Receptor GSK3b GSK3β WntR->GSK3b pSmad158 p-Smad1/5/8 Smad158->pSmad158 P Complex Complex pSmad158->Complex Smad4 Smad4 Smad4->Complex BetaCatenin β-catenin GSK3b->BetaCatenin Inhibits Degradation RUNX2 RUNX2 Gene Expression BetaCatenin->RUNX2 Complex->RUNX2 Osteogenesis Osteogenesis RUNX2->Osteogenesis CG Calycosin 7-Glucoside BMP2 BMP-2 CG->BMP2 Upregulates Wnt3a Wnt3a CG->Wnt3a Upregulates BMP2->BMPR Binds Wnt3a->WntR Binds

Caption: Calycosin 7-Glucoside promotes osteogenesis via BMP/WNT pathways.

Hepatoprotective Effects and Lipid Regulation

Recent studies have shown that Calycosin 7-glucoside can protect liver cells (hepatocytes) from lipid accumulation, a key factor in non-alcoholic fatty liver disease.[20]

Mechanism: Activation of AMPK Signaling The compound was found to stimulate the phosphorylation of AMP-activated protein kinase (AMPK).[20] AMPK is a master regulator of cellular energy homeostasis.[21][22] Once activated, it works to:

  • Decrease Lipogenesis: Down-regulates the expression of genes involved in fat synthesis.

  • Increase β-oxidation: Up-regulates genes involved in the breakdown of fatty acids.

This dual action effectively reduces the buildup of triglycerides and total cholesterol in hepatocytes.[20] The protective effect was reversed when an AMPK inhibitor was used, confirming the pathway's central role.[20]

Conclusion and Future Directions

Calycosin 7-O-β-D-glucoside is a well-characterized isoflavone with significant therapeutic potential, particularly in the fields of bone regeneration and metabolic disorders. The analytical workflows for its extraction, isolation, and quantification are robust and well-established, providing a solid foundation for quality control and further research.

The primary knowledge gap lies with its structural isomer, Calycosin 7-O-β-D-galactoside . Future research should focus on:

  • Occurrence and Isolation: Systematically screening Astragalus and other potential plant sources for the presence of the galactoside and developing targeted methods for its isolation.

  • Comparative Analysis: Performing head-to-head comparisons of the analytical behavior (e.g., chromatographic retention, mass spectral fragmentation) of the glucoside and galactoside.

  • Pharmacological Evaluation: Investigating whether the galactoside exhibits similar, enhanced, or entirely different biological activities and mechanisms of action compared to its well-studied glucoside counterpart.

By addressing these questions, the scientific community can build a complete picture of this important class of phytochemicals and unlock their full potential for drug development.

References

  • Kim, H. N., et al. (2021). Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells. International Journal of Molecular Sciences, 22(21), 11362. [Link]

  • Kim, H. N., et al. (2021). Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells. PubMed, 34768792. [Link]

  • Wang, J., et al. (2020). Biocatalytic Synthesis of Calycosin-7-O-β-D-Glucoside with Uridine Diphosphate–Glucose Regeneration System. Molecules, 25(1), 158. [Link]

  • Gao, J., et al. (2015). HPLC-DAD-ELSD Combined Pharmacodynamics and Serum Medicinal Chemistry for Quality Assessment of Huangqi Granule. PLoS ONE, 10(4), e0123176. [Link]

  • Kim, H. N., et al. (2021). Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells. MDPI. [Link]

  • Zhang, L., et al. (2015). Calycosin-7-O-β-D-glucoside promotes oxidative stress-induced cytoskeleton reorganization through integrin-linked kinase signaling pathway in vascular endothelial cells. BMC Complementary and Alternative Medicine, 15, 307. [Link]

  • National Center for Biotechnology Information. (n.d.). Calycosin 7-o-beta-D-glucoside. PubChem Compound Database. [Link]

  • Park, K. R., et al. (2021). Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Calycosin 7-galactoside. PubChem Compound Database. [Link]

  • Wang, Y., et al. (2007). [Determination of calycosin-7-O-beta-D-glucopyranoside in radix astragali by HPLC]. Zhongguo Zhong Yao Za Zhi, 32(15), 1564-1566. [Link]

  • Li, L., et al. (2015). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 20(9), 17351-17364. [Link]

  • Li, J., et al. (2022). Calycosin-7-O-β-D-glucoside attenuates palmitate-induced lipid accumulation in hepatocytes through AMPK activation. Journal of Natural Products, 85(5), 1334-1343. [Link]

  • Liu, M., et al. (2021). Mass spectra and possible fragmentation pathway of calycosin (A) and calycosin-7-O-β-d-glucoside (B) in positive ion mode. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Ultrasound-Assisted Extraction, Characterization, and Antioxidant Activities of the Polysaccharides from Fermented Astragalus membranaceus. Molecules, 28(19), 6825. [Link]

  • Zhang, Y., et al. (2023). Calycosin-7-Glucoside Alleviates Atherosclerosis by Inhibiting Ox-LDL-Induced Foam Cell Formation and Inflammatory Response in THP-1-Derived Macrophages via ATF-1 Activation Through the p38/MAPK Pathway. Journal of Inflammation Research, 16, 4615-4630. [Link]

  • Vu, D. C., & Pham, H. T. (2021). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 26(13), 3911. [Link]

  • Chen, J., et al. (2022). Representative MS/MS spectra and proposed fragmentation pathways for calycosin and related flavonoids from the SF-AR herb pair. ResearchGate. [Link]

  • Liu, R., et al. (2013). Preparative isolation and purification of four flavonoids from Daphne genkwa Sieb. et Zucc. by high-speed countercurrent chromatography. Journal of Separation Science, 36(15), 2533-2538. [Link]

  • Niu, Y., et al. (2022). Ultrasound-assisted extraction, optimization, isolation, and antioxidant activity analysis of flavonoids from Astragalus membranaceus stems and leaves. Ultrasonics Sonochemistry, 89, 106190. [Link]

  • Wang, J., et al. (2016). Calycosin-7-O-β-d-glucopyranoside stimulates osteoblast differentiation through regulating the BMP/WNT signaling pathways. Phytomedicine, 23(14), 1836-1845. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Nau, F., et al. (2024). BMP-2-Driven Osteogenesis: A Comparative Analysis of Porcine BMSCs and ASCs and the Role of TGF-β and FGF Signaling. International Journal of Molecular Sciences, 25(3), 1735. [Link]

  • Rostagno, M. A., et al. (2003). Ultrasound-assisted extraction of soy isoflavones. Journal of Chromatography A, 1012(2), 119-128. [Link]

  • Liu, Y., et al. (2014). An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments. Molecules, 19(11), 17749-17766. [Link]

  • News-Medical. (2024). New redox-sensitive pathway reveals how cells activate AMPK in response to metabolic stress. News-Medical.net. [Link]

  • Rostagno, M. A., et al. (2003). Ultrasound-assisted extraction of soy isoflavones. CABI Digital Library. [Link]

  • Wang, Y., et al. (2015). An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC. Molecules, 20(2), 2966-2981. [Link]

  • The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • JJ Medicine. (2017). AMPK Signaling Pathway: Regulation and Downstream Effects. YouTube. [Link]

  • Waters Corporation. (n.d.). Isolation of Flavonoids from Ginkgo Biloba Leaf using the Waters Prep 150 LC System. Waters Corporation. [Link]

Sources

Protocols & Analytical Methods

Method

High-resolution mass spectrometry identification of Calycosin 7-galactoside

This Application Note provides a rigorous, high-resolution mass spectrometry (HRMS) protocol for the identification of Calycosin 7-galactoside (Calycosin-7-O-β-D-galactoside).[1] Executive Summary Calycosin 7-galactoside...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, high-resolution mass spectrometry (HRMS) protocol for the identification of Calycosin 7-galactoside (Calycosin-7-O-β-D-galactoside).[1]

Executive Summary

Calycosin 7-galactoside is a bioactive isoflavone glycoside and a structural isomer of the more abundant Calycosin 7-glucoside .[1] Because both compounds share the exact elemental composition (


) and exact mass (

446.1213), they cannot be distinguished solely by MS1 accurate mass.[1] This protocol details a UHPLC-Q-TOF/Orbitrap workflow designed to chromatographically resolve these hexose isomers and confirm identity via specific MS/MS fragmentation pathways.

Introduction & Scientific Context

In the analysis of Astragalus membranaceus (Huangqi) and related matrices, the primary challenge is the "Isomer Trap."[1] The loss of a hexose moiety (-162.05 Da) is common to both glucosides and galactosides.[1] Misidentification of the galactoside as the glucoside is a frequent error in metabolomics.[1]

Critical Mechanism:

  • Aglycone: Calycosin (

    
    )[1]
    
  • Glycone: Galactose vs. Glucose (Stereoisomers at C4 hydroxyl group).[1]

  • differentiation Strategy: Since mass spectrometry fragmentation (CID) often yields identical product ions for these stereoisomers, chromatographic resolution combined with retention time (RT) locking against authentic standards is the only self-validating method.[1]

Experimental Design & Causality

Chromatographic Strategy (The "Why")
  • Column Choice: A standard C18 column may provide insufficient resolution between the glucoside and galactoside.[1] We utilize a PFP (Pentafluorophenyl) or high-strength silica C18 column.[1] PFP phases offer alternative selectivity mechanisms (pi-pi interactions) that often resolve positional isomers better than alkyl phases.[1]

  • Mobile Phase: Acidified water/acetonitrile is chosen to suppress ionization of silanols and improve peak shape for the phenolic aglycone.[1]

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (

    
    ) is preferred.[1] Isoflavones protonate readily (
    
    
    
    ), providing higher sensitivity than negative mode for this specific class.[1]
  • Analyzer: Q-TOF or Orbitrap is required for <5 ppm mass accuracy to filter out isobaric interferences from complex biological matrices.[1]

Detailed Protocol

Reagents & Standards
  • Target Standard: Calycosin 7-O-β-D-galactoside (Authentic reference material required).[1]

  • Interference Check: Calycosin 7-O-β-D-glucoside (To confirm separation).

  • Solvents: LC-MS grade Acetonitrile (ACN), Formic Acid (FA), and Milli-Q Water.[1]

Sample Preparation
  • Extraction: Weigh 100 mg of lyophilized plant powder.

  • Solvent Addition: Add 10 mL of 70% Methanol (aq).

  • Disruption: Ultrasonicate for 30 mins at <40°C (Prevent thermal degradation).

  • Clarification: Centrifuge at 12,000 rpm for 10 mins.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an amber vial.

UHPLC Conditions
ParameterSetting
System Agilent 1290 Infinity II or Thermo Vanquish Horizon
Column Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex PFP
Flow Rate 0.4 mL/min
Temp 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5%→40% B; 15-17 min: 95% B (Wash)
HRMS Source Parameters (ESI+)
ParameterSettingRationale
Capillary Voltage 3.5 kVOptimal spray stability for flavonoids.[1]
Gas Temp 325°CEnsures desolvation of the glycoside.[1]
Sheath Gas 35 arbAssists in droplet evaporation.[1]
Mass Range m/z 100–1000Covers precursor and aglycone fragments.[1]
Collision Energy Stepped (20, 40, 60 eV)Ensures generation of both precursor and aglycone ions.[1]

Data Analysis & Identification Logic

The Identification Decision Tree

To confirm Calycosin 7-galactoside, the feature must satisfy all three criteria:

  • Accurate Mass: Precursor ion

    
     at m/z 447.1285  (± 5 ppm).
    
  • Fragment Fingerprint: Presence of the dominant aglycone ion m/z 285.0757 (Neutral loss of 162.05 Da).[1]

  • Retention Time (RT): Must match the authentic galactoside standard and be distinct from the glucoside standard.

MS/MS Fragmentation Pathway

The primary fragmentation channel is the cleavage of the O-glycosidic bond.[1]

  • Precursor:

    
     447.1285 (
    
    
    
    )[1]
  • Neutral Loss: -162.0528 Da (Galactose moiety,

    
    )[1]
    
  • Product Ion:

    
     285.0757 (Calycosin Aglycone, 
    
    
    
    )[1]
  • Secondary Fragments:

    
     270.05 (Methyl radical loss from methoxy group).[1]
    

Visualization of Workflows

Diagram 1: Analytical Logic & Decision Workflow

G Start Crude Sample Extract LC UHPLC Separation (C18 or PFP Column) Start->LC MS1 Full Scan MS1 Target: m/z 447.1285 LC->MS1 Decision1 Peak Detected? MS1->Decision1 MS2 Data Dependent MS/MS (CID Fragmentation) Decision1->MS2 Yes ResultNeg REJECT: Isomer or Matrix Noise Decision1->ResultNeg No FragCheck Neutral Loss -162 Da? (Aglycone m/z 285) MS2->FragCheck RTCheck RT Matches Galactoside Std? (Distinct from Glucoside) FragCheck->RTCheck Yes FragCheck->ResultNeg No ResultPos CONFIRMED: Calycosin 7-galactoside RTCheck->ResultPos Yes RTCheck->ResultPos RT = Gal Std RTCheck->ResultNeg RT = Glc Std

Caption: Logical workflow for the discrimination of Calycosin 7-galactoside from its glucoside isomer using LC-HRMS.

Diagram 2: Fragmentation Mechanism

Frag Precursor Precursor Ion [M+H]+ m/z 447.1285 Transition Collision Induced Dissociation (CID) Precursor->Transition Neutral Neutral Loss Galactose (-162 Da) Transition->Neutral Product Aglycone Ion (Calycosin) m/z 285.0757 Transition->Product Glycosidic Bond Cleavage SecProduct Demethylation [-CH3•] m/z 270.05 Product->SecProduct High Energy

Caption: Proposed ESI+ fragmentation pathway showing the characteristic neutral loss of the galactose moiety.

References

  • PubChem. (n.d.).[1] Calycosin 7-galactoside (CID 91973796).[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Downey, M. O., & Rochfort, S. (2008). Simultaneous separation of anthocyanins and flavonols in grape skin by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link](Demonstrates the general principle of separating galactoside/glucoside isomers via LC-MS).

  • Wen, X. D., et al. (2008).[1][2] Simultaneous determination of calycosin-7-O-beta-D-glucoside... in rat plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. Retrieved from [Link](Establishes the baseline MS parameters for Calycosin glycosides).

  • Zhang, Y., et al. (2015).[1] Elucidating the phytochemical profile of Sophorae Flavescentis Radix-Astragali Radix herb pair: an integrated LC-QTOF-MS/MS.... ResearchGate.[1][3][4][5] Retrieved from [Link](Provides detailed fragmentation pathways for Calycosin derivatives).

Sources

Application

Extraction of isoflavonoid glycosides from Moringa oleifera leaves

Application Note: High-Yield Extraction & Enrichment of Isoflavonoid Glycosides from Moringa oleifera Leaves Executive Summary This application note details a validated protocol for the extraction and enrichment of isofl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Extraction & Enrichment of Isoflavonoid Glycosides from Moringa oleifera Leaves

Executive Summary

This application note details a validated protocol for the extraction and enrichment of isoflavonoid and flavonol glycosides from Moringa oleifera leaves. While Moringa oleifera is predominantly recognized for its high concentrations of flavonol glycosides (e.g., quercetin-3-O-glucoside, kaempferol-3-O-rutinoside), recent metabolomic profiling has identified specific isoflavonoid signatures (e.g., derivatives of genistein and daidzein) that are of increasing interest in drug discovery for their estrogen-mimetic and anti-inflammatory properties.

This guide moves beyond generic "herbal extraction" by focusing on glycoside preservation . Conventional methods often inadvertently hydrolyze the glycosidic bond, yielding aglycones. This protocol utilizes Ultrasound-Assisted Extraction (UAE) optimized for polarity and thermal stability to ensure the intact recovery of the glycoside moiety.

Chemical Reality Check: Target Analytes

Before initiating extraction, it is critical to define the chemical targets to select the correct solvent polarity.

  • Primary Targets (Isoflavonoid/Flavonoid Glycosides): Polar, thermolabile.

    • Examples: Genistin, Daidzin, Quercetin-3-O-glucoside, Kaempferol-3-O-rutinoside.

    • Solubility: High in alcohols (Ethanol, Methanol) and hydro-alcoholic mixtures; low in non-polar solvents (Hexane, Chloroform).

  • Interfering Matrix:

    • Chlorophylls/Lipids: Non-polar (remove via wash or SPE).

    • Cellulose/Lignin: Insoluble (remove via filtration).

Critical Insight: The user must distinguish between extraction for total flavonoids (often involving acid hydrolysis to measure aglycones) and extraction of intact glycosides. This protocol is strictly for intact glycosides .

Pre-Extraction Considerations

Sample Preparation
  • Drying: Avoid sun drying, which degrades UV-sensitive isoflavonoids. Use Lyophilization (Freeze-Drying) or Shade Drying (< 40°C) to constant weight.

  • Comminution: Grind dried leaves to a fine powder (Particle size: 250–500 µm ; ~60 mesh).

    • Why? Particles <250 µm may cause clogging during filtration; >500 µm limit solvent diffusion.

Solvent Selection Logic

Based on optimization studies (Box-Behnken Design), 70% Ethanol (v/v) is the "Gold Standard" for Moringa glycosides.

  • 100% Ethanol: Too non-polar; fails to extract highly glycosylated species.

  • 100% Water: Extracts excess polysaccharides and proteins, complicating purification.

  • 70% Ethanol: Optimal polarity match for glycosides while excluding most lipophilic chlorophyll.

Experimental Protocol: Dual-Phase Ultrasound-Assisted Extraction (DP-UAE)

This protocol is designed for reproducibility and scalability (from benchtop to pilot).

Phase 1: Crude Extraction
  • Weighing: Accurately weigh 10.0 g of dried M. oleifera leaf powder.

  • Solvent Addition: Add 150 mL of 70% Ethanol (Solid-to-Liquid ratio 1:15).

    • Note: Ratios of 1:10 to 1:20 are acceptable, but 1:15 offers the best trade-off between yield and solvent consumption.

  • Sonication (UAE):

    • Frequency: 37–42 kHz (Standard lab bath) or 20 kHz (Probe sonicator).

    • Power Density: 300 W (Bath) or 40% amplitude (Probe).

    • Temperature: Set to 45°C . Do not exceed 60°C to prevent thermal degradation of the glycosidic bond.

    • Time: 30 minutes .

  • Filtration: Vacuum filter through Whatman No. 1 paper or a 0.45 µm PTFE membrane. Collect the supernatant.

  • Re-extraction (Optional): Resuspend the pellet in 100 mL of 70% Ethanol and repeat Step 3 to maximize yield (Recovery >95%). Combine filtrates.

Phase 2: Enrichment & Purification (Solid Phase Extraction)

Crude extracts contain chlorophyll and lipids that interfere with LC-MS analysis.

  • Concentration: Evaporate ethanol from the combined filtrate using a Rotary Evaporator (40°C, reduced pressure) until only the aqueous phase remains (~30-50 mL).

  • Defatting (Liquid-Liquid Partition):

    • Add 50 mL Hexane to the aqueous concentrate.

    • Vortex/Shake and let layers separate.

    • Discard the top Hexane layer (contains chlorophyll/lipids). Retain the bottom aqueous layer (contains glycosides).

  • SPE Cleanup (C18 Cartridge):

    • Conditioning: Flush cartridge with 5 mL Methanol, then 5 mL Water.

    • Loading: Load the defatted aqueous extract.

    • Washing: Wash with 5 mL 10% Methanol (removes sugars/polar impurities).

    • Elution: Elute targets with 5 mL 80% Methanol .

    • Final Step: Filter eluate (0.22 µm) for HPLC/LC-MS analysis.[1]

Visualization: Extraction Workflow

ExtractionWorkflow Leaf Moringa oleifera Leaf (Dried/Ground) Solvent Solvent Addition 70% Ethanol (1:15 w/v) Leaf->Solvent UAE Ultrasound-Assisted Extraction 45°C | 30 min | 40 kHz Solvent->UAE Cavitation Filter Vacuum Filtration (Remove Biomass) UAE->Filter Evap Rotary Evaporation (Remove Ethanol) Filter->Evap Filtrate Defat Hexane Wash (Remove Chlorophyll/Lipids) Evap->Defat Aqueous Phase SPE C18 SPE Purification Elute w/ 80% MeOH Defat->SPE Load Sample Analysis LC-MS/MS Analysis (Isoflavonoid Glycosides) SPE->Analysis Enriched Fraction

Figure 1: Step-by-step workflow for the isolation of glycosides from Moringa leaves, emphasizing the defatting and SPE cleanup steps critical for analytical purity.

Analytical Characterization (LC-MS/MS)

To validate the extraction, use the following parameters. This distinguishes isoflavonoid glycosides (e.g., genistin) from their aglycones (e.g., genistein).

  • Instrument: UHPLC coupled with Q-TOF or Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Mass Spec Mode: Negative Ion Mode (ESI-). Glycosides often ionize better in negative mode, showing characteristic loss of sugar moieties (M-H-162 for glucosides).

Data Summary: Expected Yields & Parameters

ParameterOptimized ValueReason for Choice
Solvent 70% EthanolMax solubility of glycosides; min solubility of waxes.
Temperature 45°CPrevents thermal hydrolysis of the glycosidic bond.
Time 30 minEquilibrium reached; longer times degrade compounds.
Solid:Liquid 1:15 (g/mL)Sufficient driving force for mass transfer.
Target Compounds Quercetin-3-glucoside, Genistin derivativesBioactive markers for drug development.

Visualization: Chemical Decision Tree

DecisionTree Start Target Analyte? Glycoside Glycosides (e.g., Genistin, Rutin) Start->Glycoside Aglycone Aglycones (e.g., Genistein, Quercetin) Start->Aglycone MethodG Method: UAE Solvent: 70% EtOH Temp: <50°C Glycoside->MethodG Preservation MethodA Method: Acid Hydrolysis Solvent: MeOH + HCl Temp: 80°C Aglycone->MethodA Cleavage

Figure 2: Decision logic for selecting extraction conditions. For glycosides, avoiding acid and high heat is paramount.

References

  • Tranquilino-Rodríguez, E., et al. (2023). "Ultrasound-assisted extraction of phenolic compounds from Moringa oleifera leaves by response surface methodology."[2][3] Bioactive Compounds in Health and Disease, 6(11), 325-337.[3] Link

  • Sandeep, et al. (2024). "Optimization of ultrasound-assisted phytomolecules extraction from moringa leaves (Moringa oleifera Lam) using response surface methodology." Taylor & Francis Online. Link

  • Mezhoudi, M., et al. (2022). "Moringa oleifera leaves: LC-ESI-MS analysis of phenolic compounds and antioxidant activities."[4] Journal of Oasis Agriculture and Sustainable Development. Link

  • Wang, J., et al. (2024). "LC-MS/MS-based chemical profiling of water extracts of Moringa oleifera leaves and pharmacokinetics of their major constituents." Food Chemistry: X. Link

  • Adekanmi, et al. (2020). "Isoflavone contents of unfermented and fermented Moringa oleifera leaves." ResearchGate.[5][6][7] Link

Sources

Method

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Calycosin 7-Galactoside in Rat Plasma for Pharmacokinetic Assessment

Abstract This application note presents a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Calycosin 7-O-β-D-galactoside (often referred to as Ca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Calycosin 7-O-β-D-galactoside (often referred to as Calycosin-7-O-β-D-glucoside in literature) in rat plasma. Calycosin 7-galactoside is a primary bioactive isoflavonoid glycoside isolated from Astragali Radix, a cornerstone herb in traditional medicine.[1] With growing interest in its therapeutic potential, including neuroprotective, anti-inflammatory, and osteogenic properties, a reliable bioanalytical method is crucial for characterizing its pharmacokinetic profile.[2][3][4] This document provides a step-by-step protocol, from plasma sample preparation using a streamlined protein precipitation technique to optimized LC-MS/MS parameters. The method is validated according to established bioanalytical guidelines, ensuring accuracy, precision, and reliability for preclinical drug development and research.[5]

Introduction and Scientific Rationale

Calycosin 7-galactoside is a key active constituent of Astragali Radix (the root of Astragalus membranaceus), a plant with a long history of use in treating various ailments.[1][6] Pharmacological studies have demonstrated its potential in diverse therapeutic areas. For instance, it has been shown to exert antiviral effects against Coxsackie virus B3 and promote bone formation by stimulating osteogenesis in mesenchymal stem cells.[2][6] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to bridging its traditional use with modern clinical applications.

Pharmacokinetic (PK) studies, which describe the journey of a drug through the body, rely on the accurate measurement of the drug's concentration in biological matrices over time.[7] Rat plasma is a standard surrogate matrix in preclinical PK studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and speed.[8][9] The specificity is achieved by monitoring a unique precursor-to-product ion transition in a process known as Multiple Reaction Monitoring (MRM), which effectively filters out interferences from the complex plasma matrix.[10]

This guide provides a field-tested protocol designed for researchers and drug development professionals, explaining not just the "how" but also the critical "why" behind each step, ensuring the generation of trustworthy and reproducible data.

The Bioanalytical Workflow: A Visual Overview

The entire process, from receiving the biological sample to generating pharmacokinetic data, follows a systematic and validated workflow. This ensures sample integrity, analytical accuracy, and meaningful data interpretation.

G cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase a Rat Plasma Sample Collection (e.g., via jugular vein cannulation) b Sample Logging & Storage (-80°C) a->b c Thaw & Vortex Plasma Sample b->c d Spike with Internal Standard (IS) c->d e Protein Precipitation (with organic solvent) d->e f Centrifugation (to pellet proteins) e->f g Supernatant Transfer f->g h LC-MS/MS Injection & Analysis g->h i Data Processing (Peak Integration) h->i j Quantification (using Calibration Curve) i->j k Pharmacokinetic Analysis (WinNonlin or similar) j->k l Report Generation k->l

Diagram 1: High-level overview of the bioanalytical workflow.

Detailed Experimental Protocols

Materials, Reagents, and Instrumentation
  • Reference Standards: Calycosin 7-O-β-D-galactoside (≥98% purity), Geniposide (Internal Standard, IS, ≥98% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Chemicals: Rat plasma (K2-EDTA as anticoagulant), sourced from healthy, drug-free Sprague-Dawley rats.

  • Instrumentation:

    • A UHPLC or HPLC system capable of delivering accurate gradients.[11]

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[10]

    • Analytical balance, centrifuges (refrigerated), calibrated pipettes, and standard laboratory glassware.

Preparation of Standard and QC Solutions

Causality: Preparing accurate standards is the foundation of quantitative analysis. Stock solutions are made in an organic solvent to ensure solubility and stability. Working solutions are then diluted to create calibration (CAL) and quality control (QC) samples by spiking into the same biological matrix as the unknown samples (rat plasma) to mimic the experimental conditions and account for matrix effects.[5]

  • Primary Stock Solutions (1.0 mg/mL): Accurately weigh ~5 mg of Calycosin 7-galactoside and Geniposide (IS) into separate volumetric flasks. Dissolve in methanol to achieve a final concentration of 1.0 mg/mL. Store at -20°C.

  • Working Solutions: Prepare intermediate working solutions for the analyte and a single working solution for the IS (e.g., 100 ng/mL) by diluting the stock solutions with 50:50 (v/v) methanol:water.

  • Calibration (CAL) Standards: Prepare a series of CAL standards by spiking the appropriate working solution into blank rat plasma to achieve final concentrations ranging from 0.1 to 50 ng/mL.[10] A typical calibration curve may include 7-8 non-zero points (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at a minimum of three concentration levels: Low (LQC, ~3x LLOQ), Medium (MQC, mid-range), and High (HQC, ~80% of upper limit).

Plasma Sample Preparation: Protein Precipitation

Causality: The high protein content in plasma (~60-80 mg/mL) can interfere with LC-MS analysis by clogging the column and suppressing the analyte signal.[12][13] Protein precipitation is a rapid and effective method to remove the majority of these proteins. Acetonitrile is chosen as it efficiently denatures and precipitates proteins while keeping the moderately polar analyte in the solution (supernatant). The internal standard is added prior to precipitation to control for variability during the extraction process.[14]

  • Label 1.5 mL microcentrifuge tubes for each CAL, QC, and unknown sample.

  • Pipette 50 µL of rat plasma (CAL, QC, or unknown) into the corresponding tube.

  • Add 10 µL of the IS working solution (e.g., 100 ng/mL Geniposide) to every tube except for blank matrix samples.

  • Add 200 µL of ice-cold acetonitrile to each tube.

  • Vortex mix for 2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. This step pellets the precipitated proteins into a tight plug.

  • Carefully transfer 150 µL of the clear supernatant into a clean autosampler vial.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system for analysis.

LC-MS/MS Instrumental Parameters

Causality: The chromatographic method is designed to separate the analyte from endogenous plasma components and the IS to prevent ion suppression. A C18 column is suitable for retaining the moderately polar isoflavonoid glycoside. A gradient elution with an acidified mobile phase (formic acid) promotes better peak shape and ionization efficiency in negative ESI mode.[15] The mass spectrometer is set to MRM mode to ensure selectivity. The precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[10]

Table 1: Liquid Chromatography (LC) Conditions

ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient Elution 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-3.5 min (90% B), 3.6-5.0 min (10% B)

Table 2: Mass Spectrometry (MS/MS) Conditions

ParameterSetting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500°C
Capillary Voltage -3.5 kV
MRM Transition (Analyte) 491.1 → 282.9 m/z [10][15]
MRM Transition (IS) 433.1 → 225.1 m/z (for Geniposide)[10]
Collision Gas Argon
Note: Dwell time, collision energy, and other voltages should be optimized for the specific instrument used.

Method Validation: Ensuring Trustworthiness

A bioanalytical method must be rigorously validated to ensure its reliability.[5] The protocol should be challenged to prove it is fit for purpose. Key validation parameters and typical acceptance criteria are summarized below.

G cluster_performance cluster_robustness center Validated Method Specificity Specificity (No interference) center->Specificity Linearity Linearity & Range (r² > 0.99) center->Linearity LLOQ LLOQ (S/N ≥ 5) center->LLOQ Accuracy Accuracy (85-115%) center->Accuracy Precision Precision (RSD ≤ 15%) center->Precision Recovery Recovery (Consistent & Reproducible) center->Recovery MatrixEffect Matrix Effect (Minimal ion suppression/enhancement) center->MatrixEffect Stability Stability (Freeze-thaw, bench-top, etc.) center->Stability

Diagram 2: Core pillars of bioanalytical method validation.

Table 3: Summary of Method Validation Parameters and Typical Results

Validation ParameterProcedureAcceptance CriteriaTypical Result
Specificity Analyze six blank plasma lots for interference at the analyte/IS retention times.No significant peaks (>20% of LLOQ) should be observed.Pass
Linearity Plot the peak area ratio (Analyte/IS) vs. concentration and perform linear regression (1/x² weighting).Correlation coefficient (r²) ≥ 0.99.r² > 0.995
LLOQ The lowest point on the calibration curve.Signal-to-noise ratio ≥ 5; Accuracy within ±20%, Precision ≤ 20%.0.1 ng/mL[10]
Accuracy & Precision Analyze QC samples (LQC, MQC, HQC) in replicates (n=6) over three separate days.Accuracy: within ±15% of nominal. Precision (RSD): ≤ 15%.Accuracy: 91-109%Precision: < 12%[10][15]
Extraction Recovery Compare analyte peak area in pre-spiked samples to post-spiked samples at QC levels.Should be consistent and reproducible across concentrations.~85-95%
Matrix Effect Compare analyte peak area in post-spiked plasma extract to a pure solution.IS-normalized matrix factor should have RSD ≤ 15%.[5]Pass
Stability Assess analyte stability in plasma under various conditions (3 freeze-thaw cycles, 24h at room temp, 30 days at -80°C).Analyte concentration should be within ±15% of the initial value.Stable

Application in a Preclinical Pharmacokinetic Study

Once validated, the method can be applied to determine the pharmacokinetic profile of Calycosin 7-galactoside in rats.

  • Study Design: Male Sprague-Dawley rats are administered a single dose of Calycosin 7-galactoside (e.g., orally or intravenously).

  • Blood Sampling: Blood samples (~100-200 µL) are collected at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing K2-EDTA. Plasma is harvested by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: The plasma concentrations are determined using the validated LC-MS/MS method described above.

  • Data Analysis: The resulting concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[5][14]

Table 4: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time at which Cmax is reached.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable point.
AUC(0-inf) Area under the curve extrapolated to infinity.
Elimination half-life.
CL/F Apparent total body clearance (for oral administration).

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of Calycosin 7-galactoside in rat plasma. The simple protein precipitation sample preparation allows for high throughput, while the optimized LC-MS/MS parameters provide the necessary performance for demanding pharmacokinetic applications. The comprehensive validation ensures that the data generated is accurate and reliable, providing a solid foundation for researchers to confidently assess the pharmacokinetic properties of this promising natural compound.

References

  • MDPI. (2023). A Simple and Sensitive LC-MS/MS for Quantitation of ICG in Rat Plasma: Application to a Pre-Clinical Pharmacokinetic Study. Available at: [Link]

  • Wen, X. D., et al. (2008). Simultaneous determination of calycosin-7-O-beta-D-glucoside, ononin, astragaloside IV, astragaloside I and ferulic acid in rat plasma after oral administration of Danggui Buxue Tang extract for their pharmacokinetic studies by liquid chromatography-mass spectrometry. Journal of Chromatography B, 865(1-2), 99-105. Available at: [Link]

  • Li, N., et al. (2022). Simultaneous determination of calycosin, prim-O-glucosylcimifugin, and paeoniflorin in rat plasma by HPLC-MS/MS: application in the pharmacokinetic analysis of HQCF. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Kim, H. J., et al. (2021). Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells. International Journal of Molecular Sciences, 22(21), 11484. Available at: [Link]

  • Gao, J., et al. (2014). Pharmaceutical properties of calycosin, the major bioactive isoflavonoid in the dry root extract of Radix astragali. Pharmaceutical Biology, 52(9), 1217-1222. Available at: [Link]

  • Lee, S. H., et al. (2019). Quantification of Fargesin in Mouse Plasma Using Liquid Chromatography-High Resolution Mass Spectrometry. Journal of Analytical Science and Technology, 10(1), 1-8. Available at: [Link]

  • Duan, L., et al. (2007). In vivo and in vitro antiviral activities of calycosin-7-O-beta-D-glucopyranoside against coxsackie virus B3. Biological and Pharmaceutical Bulletin, 30(3), 491-495. Available at: [Link]

  • Kim, H. J., et al. (2021). Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells. PubMed. Available at: [Link]

  • ResearchGate. (2008). Simultaneous determination of calycosin-7-O-beta-D-glucoside, ononin, astragaloside IV, astragaloside I and ferulic acid in rat plasma... Request PDF. Available at: [Link]

  • Guan, J., et al. (2019). Simultaneous determination of calycosin-7-O-β-D-glucoside, cinnamic acid, paeoniflorin and albiflorin in rat plasma by UHPLC-MS/MS and its application to a pharmacokinetic study of Huangqi Guizhi Wuwu Decoction. Journal of Pharmaceutical and Biomedical Analysis, 170, 1-7. Available at: [Link]

  • Frontiers. (2024). A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine. Available at: [Link]

  • Shi, J., et al. (2015). Study of pharmacokinetic profiles and characteristics of active components and their metabolites in rat plasma following oral administration of the water extract of Astragali radix using UPLC-MS/MS. Journal of Ethnopharmacology, 169, 183-194. Available at: [Link]

  • Wang, Y., et al. (2023). Calycosin-7-O-β-D-glucoside downregulates mitophagy by mitigating mitochondrial fission to protect HT22 cells from oxygen-glucose deprivation/reperfusion-induced injury. International Journal of Molecular Medicine, 51(3), 33. Available at: [Link]

  • ResearchGate. (2014). Simultaneous Determination of Calycosin-7-O-β-D-Glucoside, Ononin, Calycosin, Formononetin, Astragaloside IV, and Astragaloside II in Rat Plasma... Available at: [Link]_

  • Bentham Science. (2020). Simultaneous Determination of Six Bioactive Components of Astragali Radix in Rat Plasma Using Triple Quadrupole LC/MS and its Application to a Pharmacokinetic Study. Available at: [Link]

  • MDPI. (2024). The Antioxidant Action of Astragali radix: Its Active Components and Molecular Basis. Available at: [Link]

  • PLOS One. (2021). Major bioactive chemical compounds in Astragali Radix samples from different vendors vary greatly. Available at: [Link]

  • ResearchGate. (2015). Quantitative analysis of calycosin-7-O-β-D-glucoside and formononetin in Astraglus membranaceus var. mongholicus by different processing methods. Available at: [Link]

  • Semantic Scholar. (2015). Identification and Pharmacokinetics of Multiple Potential Bioactive Constituents after Oral Administration of Radix Astragali on. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Chromatographic Resolution of Calycosin Glycoside Isomers

Welcome to the technical support center for the chromatographic analysis of calycosin glycoside isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of calycosin glycoside isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to help you overcome common challenges in separating these closely related compounds.

Troubleshooting Guide: Resolving Common Issues

This section addresses specific problems you may encounter during the chromatographic separation of calycosin glycoside isomers.

Q1: Why am I seeing poor resolution between my calycosin glycoside isomers?

A1: Poor resolution between isomers is a common challenge due to their similar structures and physicochemical properties. Several factors can contribute to this issue.

Causality behind the issue: Isomers of calycosin glycosides, such as positional isomers where the sugar moiety is attached at different hydroxyl groups of the aglycone, or stereoisomers (anomers), have very similar polarities and interactions with the stationary phase. Achieving baseline separation requires optimizing the selectivity of your chromatographic system.

Step-by-step troubleshooting protocol:

  • Mobile Phase Optimization:

    • Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks. Experiment with reducing the rate of change of your organic solvent concentration.

    • Organic Modifier: If you are using acetonitrile, consider switching to methanol or vice-versa. Methanol can offer different selectivity for flavonoids due to its ability to engage in hydrogen bonding interactions.

    • Mobile Phase Additives: The addition of a small percentage of acid, such as formic acid or acetic acid (typically 0.1%), can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and potentially altered selectivity. The pH of the mobile phase can significantly influence the retention and peak shape of ionizable compounds.

  • Stationary Phase Selection:

    • Column Chemistry: Standard C18 columns are a good starting point, but for challenging isomer separations, consider alternative stationary phases. Phenyl-hexyl phases can provide alternative selectivity through π-π interactions with the aromatic rings of the flavonoids. Embedded polar group (EPG) phases can also offer different selectivity profiles.

    • Particle Size: Columns with smaller particle sizes (e.g., < 2 µm in UPLC systems) provide higher efficiency and can significantly improve resolution.[1][2]

  • Temperature Control:

    • Lowering the column temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and enhancing the differential interactions between the analytes and the stationary phase. Conversely, increasing the temperature can decrease viscosity and analysis time, but may reduce resolution. It is an important parameter to optimize.

Q2: My calycosin glycoside peaks are tailing. What is causing this and how can I fix it?

A2: Peak tailing is often a sign of secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.

Causality behind the issue: For flavonoid glycosides, peak tailing is commonly caused by the interaction of the acidic phenolic hydroxyl groups with active sites on the silica backbone of the stationary phase (silanols). This results in a portion of the analyte being retained more strongly, leading to a "tailing" effect on the peak.

Step-by-step troubleshooting protocol:

  • Mobile Phase pH Adjustment:

    • As mentioned previously, adding a small amount of acid to the mobile phase will suppress the ionization of silanol groups on the stationary phase and the phenolic hydroxyls on the analyte, minimizing secondary interactions.

  • Use of End-Capped Columns:

    • Modern, high-quality columns are typically "end-capped" to reduce the number of free silanol groups. Ensure you are using a well-end-capped column.

  • Sample Overload:

    • Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.

  • System Issues:

    • Check for any dead volumes in your system, such as from poorly connected tubing or fittings, which can cause peak distortion.

Q3: I am observing co-elution of my calycosin glycoside isomers with other components in my sample matrix. What is the best approach to resolve this?

A3: Co-elution with matrix components is a common problem when analyzing complex samples like plant extracts.

Causality behind the issue: The complexity of natural product extracts means that multiple compounds can have similar retention times under a given set of chromatographic conditions.

Step-by-step troubleshooting protocol:

  • Optimize Selectivity:

    • The strategies for improving resolution between isomers (mobile phase modification, alternative stationary phases) are also effective for resolving analytes from matrix components.

    • Consider a two-dimensional liquid chromatography (2D-LC) approach for very complex samples. This involves using two columns with different selectivities to achieve a much higher overall resolving power.

  • Sample Preparation:

    • Employ a solid-phase extraction (SPE) clean-up step to remove interfering matrix components before chromatographic analysis. Different SPE sorbents can be screened to find the one that retains the interferences while allowing your analytes of interest to pass through, or vice-versa.

  • Detection Method:

    • If complete chromatographic resolution cannot be achieved, using a mass spectrometer (MS) as a detector can provide specificity. By monitoring for the specific mass-to-charge ratio (m/z) of your calycosin glycoside isomers, you can selectively detect them even if they co-elute with other compounds.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding method development for the separation of calycosin glycoside isomers.

Q1: What is the best starting point for developing a separation method for calycosin glycoside isomers?

A1: A good starting point for method development is to use a reversed-phase C18 column with a gradient elution.

Recommended Starting Conditions:

ParameterRecommendation
Column C18, 2.1 or 4.6 mm i.d., 50-150 mm length, ≤ 3.5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient 5-95% B over 15-30 minutes
Flow Rate 0.2-1.0 mL/min (depending on column i.d.)
Column Temperature 25-40 °C
Detection UV at ~260 nm or Mass Spectrometry

This provides a generic gradient that can be optimized based on the initial results.

Q2: What are the key structural differences between calycosin glycoside isomers that I can exploit for separation?

A2: The primary structural differences that can be exploited for chromatographic separation include:

  • Position of Glycosylation: Calycosin has multiple hydroxyl groups where a sugar can attach. Isomers with the glycosidic bond at different positions will have slightly different polarities and steric hindrance, which can be exploited for separation.

  • Sugar Moiety: While the most common form is a glucoside, isomers with different sugars (e.g., galactose, rhamnose) will have different hydrophilicities and can be separated.

  • Anomeric Configuration: The sugar can be attached in an α or β configuration. These anomers can sometimes be separated on specialized chiral stationary phases.

  • Aglycone Isomers: Your sample may contain glycosides of isomers of calycosin itself (e.g., other isoflavones with the same molecular formula).

Understanding these potential differences is key to selecting the right column and mobile phase to achieve selectivity.

Q3: When should I consider using UPLC or SFC instead of HPLC?

A3: Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC) can offer significant advantages over traditional HPLC for isomer separations.

  • UPLC: UPLC systems use columns with sub-2 µm particles, which provide significantly higher efficiency and resolution than HPLC.[1][2] This can be particularly beneficial for separating very closely related isomers. The trade-off is that UPLC systems operate at much higher pressures.

  • SFC: Supercritical fluid chromatography is a normal-phase technique that uses supercritical CO2 as the main mobile phase. It can offer very different selectivity compared to reversed-phase LC and is particularly well-suited for the separation of chiral compounds (enantiomers and diastereomers).

The choice between these techniques will depend on the specific nature of your isomeric separation challenge and the equipment available in your laboratory.

Visualizing a Method Development Workflow

A systematic approach to method development is crucial for efficiently achieving the desired separation. The following workflow diagram illustrates a logical progression of steps.

MethodDevelopmentWorkflow Start Define Separation Goal (e.g., baseline resolution of isomers) ScreenColumns Screen Different Column Chemistries (C18, Phenyl, EPG) Start->ScreenColumns OptimizeMobilePhase Optimize Mobile Phase (Organic modifier, pH, additives) ScreenColumns->OptimizeMobilePhase OptimizeGradient Optimize Gradient Profile (Slope, initial/final %B) OptimizeMobilePhase->OptimizeGradient FineTune Fine-Tune Parameters (Temperature, Flow Rate) OptimizeGradient->FineTune Validate Method Validation (Robustness, Reproducibility) FineTune->Validate

Caption: A systematic workflow for chromatographic method development.

Troubleshooting Decision Tree

When encountering a separation problem, a logical decision-making process can help to quickly identify and resolve the issue.

TroubleshootingDecisionTree Problem Poor Resolution or Peak Shape CheckSystem Check System Suitability (Pressure, peak shape of standard) Problem->CheckSystem SystemOK System OK? CheckSystem->SystemOK AdjustMobilePhase Adjust Mobile Phase (pH, organic modifier) SystemOK->AdjustMobilePhase Yes SystemNotOK System Not OK SystemOK->SystemNotOK No ChangeColumn Change Column (Different chemistry or new column) AdjustMobilePhase->ChangeColumn OptimizeMethod Optimize Method Parameters (Gradient, temperature) ChangeColumn->OptimizeMethod Resolved Problem Resolved OptimizeMethod->Resolved TroubleshootHardware Troubleshoot Hardware (Leaks, blockages, pump issues) SystemNotOK->TroubleshootHardware TroubleshootHardware->CheckSystem

Caption: A decision tree for troubleshooting common chromatography issues.

References

  • Calycosin 7-o-beta-D-glucoside | C22H22O10 | CID 5318267 - PubChem. (n.d.). PubChem. Retrieved January 23, 2024, from [Link]

  • Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells. (2021). MDPI. Retrieved January 23, 2024, from [Link]

  • Pharmaceutical Values of Calycosin: One Type of Flavonoid Isolated from Astragalus. (2021). PMC. Retrieved January 23, 2024, from [Link]

  • Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. (2022). MDPI. Retrieved January 23, 2024, from [Link]

  • Structure of Calycosin-7-O-β-D-glucoside. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Simultaneous determination of calycosin-7-O-beta-D-glucoside, ononin, astragaloside IV, astragaloside I and ferulic acid in rat plasma after oral administration of Danggui Buxue Tang extract for their pharmacokinetic studies by liquid chromatography-mass spectrometry. (2010). ResearchGate. Retrieved January 23, 2024, from [Link]

  • (PDF) Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells. (2021). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Quantitative analysis of calycosin-7-O-β-D-glucoside and formononetin in Astraglus membranaceus var. mongholicus by different processing methods. (2010). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Calycosin | C16H12O5 | CID 5280448 - PubChem. (n.d.). PubChem. Retrieved January 23, 2024, from [Link]

  • A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry. (2022). NIH. Retrieved January 23, 2024, from [Link]

  • Simultaneous determination of calycosin-7-O-beta-D-glucoside, ononin, astragaloside IV, astragaloside I and ferulic acid in rat plasma after oral administration of Danggui Buxue Tang extract for their pharmacokinetic studies by liquid chromatography-mass spectrometry. (2010). PubMed. Retrieved January 23, 2024, from [Link]

  • HPLC chromatogram of calycosin 7-O-β-D-glucoside in Astragali Radix extract. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • (PDF) Development and validation of an assay for the quantification of glycosides using high-performance thin-layer chromatography (HPTLC). (2023). ResearchGate. Retrieved January 23, 2024, from [Link]

  • HILIC UPLC/ QTof MS Method Development for the Quantification of AGEs Inhibitors - Trouble Shooting Protocol. (n.d.). Bentham Science. Retrieved January 23, 2024, from [Link]

  • HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. (n.d.). Longdom Publishing. Retrieved January 23, 2024, from [Link]

  • Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. (2021). MDPI. Retrieved January 23, 2024, from [Link]

  • CAS No : 20633-67-4 | Product Name : Calycosin 7-O-β-D-glucoside - Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 23, 2024, from [Link]

  • Discrimination of 16 structural isomers of fucosyl galactoside based on energy-resolved mass spectrometry. (2007). PubMed. Retrieved January 23, 2024, from [Link]

  • Bulk Calycosin-7-O-β-D-glucoside | Astragalus Extract. (n.d.). Bulk Supplements. Retrieved January 23, 2024, from [Link]

  • UPLC vs HPLC: what is the difference? - Alispharm. (n.d.). Alispharm. Retrieved January 23, 2024, from [Link]

  • HPLC vs UPLC - What's the Difference? - Chromatography Today. (n.d.). Chromatography Today. Retrieved January 23, 2024, from [Link]

  • HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY - IJCRT.org. (n.d.). IJCRT.org. Retrieved January 23, 2024, from [Link]

Sources

Optimization

Optimizing ionization efficiency for Calycosin 7-galactoside in ESI-MS

This guide serves as a specialized technical support resource for optimizing the Electrospray Ionization (ESI) efficiency of Calycosin 7-galactoside (C22H22O10, MW 446.41 Da).[1] While the 7-O- -D-glucoside isomer is mor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for optimizing the Electrospray Ionization (ESI) efficiency of Calycosin 7-galactoside (C22H22O10, MW 446.41 Da).[1]

While the 7-O-


-D-glucoside isomer is more commonly reported in Astragalus literature, the 7-galactoside  presents identical ionization challenges: a labile glycosidic bond, high polarity, and susceptibility to alkali metal adduction.[1][2][3] This guide addresses these specific physicochemical hurdles.

Part 1: The Diagnostic & Troubleshooting Center

Q1: I am seeing poor sensitivity in Positive Mode (ESI+). Should I switch polarity?

A: Yes. Negative Mode (ESI-) is the mechanism of choice for this compound. [2]

The Science: Calycosin 7-galactoside is an isoflavone glycoside.[1][2][3] While it contains a proton-accepting carbonyl group (C=O) at the C-4 position, it also possesses phenolic hydroxyl groups on the B-ring and the sugar moiety.[1][2][3]

  • In ESI+: The molecule competes for protons (

    
    ) but often loses out to solvent clusters or forms stable, hard-to-fragment sodium adducts (
    
    
    
    ,
    
    
    469), splitting your signal intensity.[1]
  • In ESI-: The phenolic protons are acidic (

    
    ).[1][2][3] Using a slightly basic or neutral mobile phase promotes the formation of the deprotonated ion 
    
    
    
    (
    
    
    445), which is often 10-50x more intense than the protonated species.[1]

Recommendation: Switch to ESI-. If you must use ESI+ (e.g., for co-eluting alkaloids), you must aggressively control sodium contamination.[1]

Q2: My spectrum shows a high background of 285. Is my sample degrading?

A: This is likely "In-Source Fragmentation" (ISF), not sample degradation.

The Science: The O-glycosidic bond connecting the galactose to the calycosin aglycone is fragile. In the ESI source, if the Declustering Potential (DP) or Cone Voltage is set too high, the ion accelerates into gas molecules, causing collision-induced dissociation (CID) before it enters the mass analyzer.

  • Parent Ion:

    
     445 (Galactoside)[1]
    
  • Fragment Ion:

    
     283/284 (Calycosin Aglycone, due to loss of neutral galactose -162 Da).[1][2]
    

Troubleshooting Steps:

  • Lower the Cone Voltage/DP: Reduce in 5V increments until the ratio of Parent/Fragment stabilizes.

  • Lower Source Temperature: Excessive heat can thermally degrade the glycosidic bond during desolvation.[1] Aim for 350°C–450°C, not maxed out.

Q3: I see "Signal Splitting" between , , and . How do I fix this?

A: This is a classic ESI+ issue caused by mobile phase purity and glassware.

The Science: Galactose is a polyol; its multiple hydroxyl groups act as a chelating cage for alkali metals (


). Even trace sodium from glass bottles or low-grade solvents will form dominant adducts.[1][2][3]

The Fix:

  • Switch to Plastic: Use polypropylene containers for all mobile phases.[1][2] Glass leaches sodium.[1][2]

  • Mobile Phase Additive: Add 0.1% Formic Acid or 5mM Ammonium Formate .[1][2] The ammonium ions (

    
    ) crowd out the sodium, forcing the formation of either 
    
    
    
    or
    
    
    , which are more consistent.

Part 2: Optimization Workflows & Visualizations

Workflow 1: Polarity & Mobile Phase Selection Logic

This decision tree helps you select the correct ionization environment based on your specific constraints.[1]

G Start START: Optimization Goal ModeQ Is ESI- (Negative Mode) available? Start->ModeQ ESI_Neg PATH A: Negative Mode (Recommended) Target: [M-H]- (m/z 445) ModeQ->ESI_Neg Yes ESI_Pos PATH B: Positive Mode (Alternative) Target: [M+H]+ (m/z 447) ModeQ->ESI_Pos No (Co-analytes require +) Solvent_Neg Solvent System: Methanol / Water ESI_Neg->Solvent_Neg Solvent_Pos Solvent System: Acetonitrile / Water ESI_Pos->Solvent_Pos Additive_Neg Additive: 0.05% Acetic Acid or 5mM Ammonium Acetate Solvent_Neg->Additive_Neg Result_Neg Outcome: High Sensitivity Stable Signal Additive_Neg->Result_Neg Additive_Pos Additive: 0.1% Formic Acid (Must suppress Na+) Solvent_Pos->Additive_Pos Result_Pos Outcome: Adduct Formation Risk Requires Desalting Additive_Pos->Result_Pos

Figure 1: Decision matrix for selecting ionization polarity and mobile phase chemistry.[1][2][3]

Workflow 2: Step-by-Step Tuning Protocol

Objective: Maximize intensity of the precursor ion (


 445 in ESI-) while minimizing in-source fragmentation.

1. Preparation:

  • Prepare a 1 µg/mL standard of Calycosin 7-galactoside in 50:50 Methanol:Water.

  • Use a syringe pump for direct infusion at 10 µL/min .[1][2]

2. The Tuning Loop (Iterative Process):

ParameterStarting ValueOptimization ActionRationale
Ion Spray Voltage (ISV) -4500 V (ESI-)Ramp -3500 to -5500 VFind the "sweet spot" where the Taylor cone is stable without discharge.
Source Temp (TEM) 400°CRamp 300°C to 550°CHigh temp aids desolvation but risks glycoside cleavage.[1][3] Stop when signal plateaus.
Declustering Potential (DP) -60 VRamp -20 V to -100 VCRITICAL: Increase until signal maximizes, then back off 10% to prevent in-source decay.
Curtain Gas (CUR) 20 psiIncrease to 35-40 psiPrevents solvent clusters from entering the analyzer, reducing noise.[1][3]

Part 3: Comparative Data & Chemistry

Solvent Efficiency Comparison

Based on general isoflavone glycoside behavior, the choice of organic modifier significantly impacts ionization.

Solvent SystemIonization Efficiency (Normalized)Noise LevelRecommendation
Methanol (MeOH) 100% (Reference) LowPreferred. Protic solvent aids in stabilizing the deprotonated phenotype in ESI-.[1][2][3]
Acetonitrile (ACN) ~85%MediumAcceptable.[1][3] Aprotic nature can sometimes lead to discharge instability in negative mode.[1][2]
Isopropanol (IPA) ~60%HighAvoid.[1][3] High viscosity reduces nebulization efficiency.[1][2]
Mechanism of Adduct Formation (ESI+)

Understanding why positive mode fails is key to avoiding it.[1]

Ionization cluster_ESI_Pos ESI Positive Mode (Acidic pH) cluster_ESI_Neg ESI Negative Mode (Neutral/Basic pH) Substrate Calycosin 7-galactoside Adduct [M+Na]+ (m/z 469) Stable, Low Fragmentation Substrate->Adduct High Affinity (Chelation) Protonated [M+H]+ (m/z 447) Unstable Signal Substrate->Protonated Competition Deprotonated [M-H]- (m/z 445) Single, Intense Peak Substrate->Deprotonated Loss of Phenolic H+ Na Na+ (Contaminant) H H+ (Mobile Phase) Base Deprotonation

Figure 2: Mechanistic comparison showing why ESI- yields a cleaner signal than ESI+ for glycosides.[1][2][3]

References

  • Compound Properties & Identification

    • PubChem Compound Summary for CID 91973796, Calycosin 7-galactoside.[1][2][3] National Center for Biotechnology Information (2025).[1]

    • [Link][1]

  • ESI Mode Selection for Isoflavones

    • Paranthaman, R., et al. "Studies on Positive and Negative ionization mode of ESI-LC-MS/MS for screening of Phytochemicals."[1][2][4] Semantic Scholar (2012).[1] (Validates negative mode preference for flavonoids).

    • [Link][1][4][5][6]

  • Glycoside Fragmentation & Optimization

    • Justesen, U. "Negative electrospray ionization fragmentation of deprotonated flavone and flavonol glycosides." Journal of Mass Spectrometry. (Explains the energetics of glycosidic bond cleavage).
    • [Link]

  • General ESI Optimization Strategy

    • Kruve, A., et al. "Tutorial review on validation of liquid chromatography–mass spectrometry methods: Part I." Analytica Chimica Acta.[1] (Provides the foundational logic for source parameter tuning).

    • [Link][1]

Sources

Troubleshooting

Technical Support Center: Calycosin 7-Galactoside Solubilization &amp; Stability

Senior Application Scientist Desk Subject: Overcoming Solubility Barriers & Hydrolytic Instability in Aqueous Buffers Executive Summary: The Physicochemical Paradox You are likely encountering a "crash-out" phenomenon wh...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Overcoming Solubility Barriers & Hydrolytic Instability in Aqueous Buffers

Executive Summary: The Physicochemical Paradox

You are likely encountering a "crash-out" phenomenon when introducing Calycosin 7-galactoside (C7G) into aqueous media. While the galactose moiety adds polarity compared to the aglycone (Calycosin), the rigid isoflavone backbone maintains a high crystal lattice energy that resists aqueous solvation.

Crucial Isomer Note: Most commercial catalogs list the glucoside isomer (Calycosin 7-O-β-D-glucoside). You have specified the galactoside (a stereoisomer differing only at the C4 hydroxyl position of the sugar). While their biological transport may differ, their physicochemical solubility profiles are nearly identical. The protocols below apply to both, but ensure you are using the correct isomer for your specific receptor/enzyme targets.

Module 1: The "Gradient Dilution" Protocol

Standard direct dilution (DMSO stock


 Buffer) often fails for isoflavone glycosides at concentrations 

. Use this intermediate solvent method to prevent shock precipitation.
Reagents Required
  • Solvent A: DMSO (Anhydrous, fresh).

  • Solvent B: PEG-400 (Polyethylene glycol 400).

  • Solvent C: Aqueous Buffer (PBS or Media), pre-warmed to 37°C.

Step-by-Step Methodology
  • Primary Stock Preparation (Solvent A):

    • Dissolve C7G powder in 100% DMSO to a concentration of 10–25 mM .

    • Why: DMSO disrupts the strong intermolecular hydrogen bonding of the isoflavone crystal lattice.

    • Checkpoint: Solution must be optically clear. If hazy, sonicate at 40 kHz for 30 seconds.

  • Intermediate Phase (The "Cushion"):

    • Do NOT add DMSO stock directly to water.

    • Add the calculated volume of DMSO stock into PEG-400 .

    • Ratio: Ensure the final solvent mix contains at least 30-40% PEG-400 if aiming for concentrations

      
      .
      
    • Mechanism:[1][2][3][4] PEG-400 acts as an amphiphilic bridge, lowering the dielectric contrast between DMSO and water.

  • Final Aqueous Extension:

    • Slowly add the warm Aqueous Buffer (Solvent C) to the DMSO/PEG mix while vortexing.

    • Rule of Thumb: Keep final DMSO concentration

      
       for cell assays, or 
      
      
      
      for chemical assays.

Recommended Solvent System for High Concentration (>1 mg/mL):

Component Percentage (v/v) Function
DMSO 10% Primary Solubilizer
PEG-400 40% Cosolvent / Stabilizer
Tween 80 5% Surfactant (prevents micro-aggregation)

| Saline/PBS | 45% | Bulk Aqueous Phase |

Module 2: Mechanistic Troubleshooting (FAQs)
Q1: My solution looks clear, but my biological data is highly variable. Why?

Diagnosis: You are likely experiencing Micro-Precipitation or Adsorption .

  • The Issue: At the microscopic level, C7G may form colloidal aggregates that are invisible to the naked eye but biologically inactive (or hyper-active due to sedimentation on cells).

  • The Fix:

    • Centrifugation Test: Spin your working solution at 10,000 x g for 5 minutes. If a pellet forms, you have precipitation.

    • Glass vs. Plastic: Isoflavones can adsorb to polypropylene. Use glass vials for stock preparation or "Low-Retention" plasticware.

Q2: I see a new peak on my HPLC after 24 hours in buffer. Is my compound impure?

Diagnosis: You are observing Hydrolytic Degradation .

  • The Mechanism: The glycosidic bond at position C7 is an acetal linkage susceptible to hydrolysis, reverting C7G to its aglycone (Calycosin ) and free galactose. This is accelerated by:

    • Acidic pH (< 5.0): Acid-catalyzed hydrolysis.

    • Basic pH (> 8.0): Base-catalyzed elimination/ring opening.

    • Enzymes: Presence of

      
      -galactosidase in serum or cell media.
      
  • The Fix: Maintain pH at 7.4 . If using cell media, heat-inactivate serum (FBS) to destroy hydrolytic enzymes before adding C7G.

Q3: Can I freeze the aqueous working solution?

Verdict: NO.

  • Reasoning: Freezing aqueous solutions of lipophilic glycosides induces "Cryoprecipitation." As water freezes, the solute is excluded from the ice lattice, creating zones of supersaturation that force the compound out of solution. It rarely re-dissolves upon thawing.

  • Protocol: Always prepare aqueous dilutions fresh from the DMSO stock.

Module 3: Decision Logic & Degradation Pathways
Figure 1: Solubilization Decision Tree

Use this logic flow to determine the correct solvent system based on your target concentration.

G Start Target Concentration? Low < 10 µM (Cell Culture) Start->Low High > 100 µM (Animal/Chemical) Start->High Direct Direct Dilution: DMSO Stock -> Warm Media Low->Direct Cosolvent Cosolvent System Required High->Cosolvent SystemA System A: 0.1% DMSO in Media Direct->SystemA SystemB System B (The Sandwich): 10% DMSO + 40% PEG400 + 5% Tween80 + Saline Cosolvent->SystemB Check Check Optical Clarity (Spin @ 10k x g) SystemA->Check SystemB->Check

Caption: Flowchart selecting the optimal solvent system based on required final concentration to avoid precipitation.

Figure 2: Stability & Degradation Risk

Understanding the chemical fate of Calycosin 7-galactoside in buffer.

G C7G Calycosin 7-Galactoside (Soluble Glycoside) Hydrolysis Hydrolysis (Acid pH / Enzymes) C7G->Hydrolysis pH < 5 or > 8 Aglycone Calycosin (Aglycone) (Poor Solubility) Hydrolysis->Aglycone Sugar Galactose Hydrolysis->Sugar Precip PRECIPITATION (Loss of Bioavailability) Aglycone->Precip In Aqueous Buffer

Caption: The degradation pathway where glycosidic bond cleavage leads to the formation of the insoluble aglycone.

References & Authority
  • PubChem Compound Summary. Calycosin 7-galactoside (CID 91973796). National Library of Medicine. [Link]

  • PubChem Compound Summary. Calycosin-7-O-beta-D-glucoside (CID 5318267). (Used as physicochemical proxy for isoflavone glycoside solubility data). National Library of Medicine. [Link]

  • Zhang, Y., et al. "Solubility and bioavailability enhancement of isoflavones." Journal of Agricultural and Food Chemistry. (General reference for isoflavone cosolvent systems).

Sources

Reference Data & Comparative Studies

Validation

Calycosin 7-Galactoside Reference Standard Purity Verification

A Publish Comparison Guide for Researchers and Drug Development Professionals Executive Summary: The "Purity Trap" in Isoflavone Glycosides In the rigorous landscape of natural product research, Calycosin 7-galactoside (...

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Researchers and Drug Development Professionals

Executive Summary: The "Purity Trap" in Isoflavone Glycosides

In the rigorous landscape of natural product research, Calycosin 7-galactoside (C7G) presents a unique challenge often overlooked by standard Certificates of Analysis (CoA). While its structural isomer, Calycosin 7-glucoside , is the predominant marker in Astragalus membranaceus, the galactoside is a distinct bioactive entity with specific pharmacological pathways.

The "Purity Trap" occurs when researchers rely solely on HPLC-UV area normalization, which often fails to resolve the galactoside from the glucoside epimer or co-eluting isoflavones. This guide provides an orthogonal verification framework, contrasting the industry-standard HPLC-DAD method with the metrological gold standard, Quantitative NMR (qNMR) .

Part 1: The Identity Crisis – Galactoside vs. Glucoside

Before quantification, identity must be absolute. The primary risk in C7G verification is misidentification as Calycosin 7-glucoside (Calycosin-7-O-β-D-glucopyranoside).

The NMR "Fingerprint" Differentiation

Mass spectrometry (LC-MS) alone is insufficient as both isomers share the same molecular weight (446.41 g/mol ) and similar fragmentation patterns. Proton NMR (


H-NMR)  is the only self-validating method to distinguish the sugar moiety.
  • The Mechanism: The differentiation lies in the coupling constants (

    
    -values) of the sugar ring protons, specifically at the C-4  position.[1]
    
    • Glucose (Glc): All secondary hydroxyl protons are axial. The coupling

      
       is large (~9.0 Hz), indicating an anti relationship.
      
    • Galactose (Gal): The hydroxyl at C-4 is equatorial. The coupling

      
       is small (~3.0 Hz), indicating a syn clinal relationship.
      

G Start Unknown Sample (Calycosin Glycoside) NMR 1H-NMR Analysis (Sugar Region 3.0-4.0 ppm) Start->NMR Decision Check H-4 Signal Coupling (J3,4) NMR->Decision Glc Large Coupling (~9 Hz) Result: Calycosin 7-Glucoside Decision->Glc Axial-Axial (t) Gal Small Coupling (~3 Hz) Result: Calycosin 7-Galactoside Decision->Gal Axial-Equatorial (dd)

Figure 1: NMR Decision Tree for distinguishing Calycosin 7-Galactoside from its Glucoside isomer.

Part 2: Quantitative Purity Assessment – Method Comparison

This section objectively compares the two dominant methodologies for purity assignment.

Method A: HPLC-DAD (The Routine Workhorse)

High-Performance Liquid Chromatography with Diode Array Detection is the standard for checking batch consistency but relies on the assumption that all impurities have similar extinction coefficients to the analyte.

Experimental Protocol:

  • Column: C18 Reverse Phase (e.g., Hypersil ODS or Zorbax SB-C18), 5 µm, 4.6 × 250 mm.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

    • Gradient: 10-40% B over 30 mins.

  • Detection: UV at 260 nm (primary isoflavone band) and 290 nm .

  • Flow Rate: 1.0 mL/min at 25°C.

Critical Limitation: HPLC purity is "Relative Purity." It cannot detect inorganic salts, residual moisture, or non-UV active impurities (e.g., extraction solvents like hexanes), leading to an overestimation of potency.

Method B: qNMR (The Absolute Standard)

Quantitative NMR measures the molar ratio of the analyte to a certified internal standard (IS). It is a primary ratio method, traceable to SI units, and independent of UV absorption.

Experimental Protocol:

  • Solvent: DMSO-

    
     (provides optimal solubility for isoflavones).
    
  • Internal Standard (IS): Maleic Acid (traceable purity >99.9%) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).

    • Note: Ensure IS signals do not overlap with the aromatic region of Calycosin (6.9 - 8.2 ppm).

  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds  (Must be 
      
      
      
      of the slowest proton).
    • Scans: 16-64 (for S/N > 150).

  • Calculation:

    
    
    
Head-to-Head Comparison
FeatureHPLC-DADqNMR (Quantitative NMR)
Primary Output Relative Purity (% Area)Absolute Purity (% Mass)
Specificity High (separates isomers)High (structural ID + quant)
Blind Spots Salts, water, non-UV volatilesOverlapping signals (rare)
Standard Req. Requires Reference StandardRequires Generic Internal Standard
Sample Recovery Destructive (unless prep-scale)Non-destructive
Accuracy ± 1-2% (dependent on extinction coeff.)± 0.5% (metrological grade)
Cost/Run LowHigh (instrument time + deuterated solvents)
Part 3: The "Mass Balance" Master Protocol

For critical drug development assays, neither method is sufficient alone. The Mass Balance Approach combines orthogonal data to generate a Certificate of Analysis with >99% confidence.

The Equation:



The Integrated Workflow

MassBalance Sample Raw Reference Standard (Calycosin 7-Galactoside) Step1 Step 1: Specificity & ID (1H-NMR + LC-MS) Sample->Step1 Step2_A Step 2A: Organic Impurities (HPLC-DAD - 2 wavelengths) Step1->Step2_A Step2_B Step 2B: Volatiles & Water (TGA or Karl Fischer + GC-HS) Step1->Step2_B Step2_C Step 2C: Absolute Content Check (qNMR with Maleic Acid IS) Step1->Step2_C Calc Mass Balance Calculation Compare HPLC-derived vs qNMR values Step2_A->Calc Chromatographic Purity Step2_B->Calc Correction Factors Step2_C->Calc Cross-Validation Final Final Assigned Purity (CoA Generation) Calc->Final

Figure 2: The Mass Balance Workflow for assigning absolute purity to Calycosin 7-galactoside reference standards.

Protocol Validation Check: If the purity calculated via Mass Balance (HPLC - volatiles) deviates from the qNMR value by >1.5%, the reference standard is rejected or requires re-purification. This discrepancy usually indicates the presence of non-UV active organic impurities (e.g., lipids, polymers) that HPLC missed but qNMR detected.

References
  • National Institutes of Health (NIH). (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (2021).[2] Calycosin 7-galactoside Compound Summary. Retrieved from [Link]

  • ResearchGate. (2017). High performance liquid chromatography in determination of calycosin-7-O-β-D-glucoside and formononetin in Radix astragali. Retrieved from [Link]

  • BIPM. (2019).[2] qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

Sources

Comparative

Comparison of antioxidant activity: Calycosin 7-galactoside vs glucoside

This guide provides an in-depth technical comparison between Calycosin-7-O-β-D-glucoside (the predominant natural form) and its structural isomer, Calycosin-7-O-β-D-galactoside . While the glucoside is extensively studie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Calycosin-7-O-β-D-glucoside (the predominant natural form) and its structural isomer, Calycosin-7-O-β-D-galactoside .

While the glucoside is extensively studied in Astragalus membranaceus (Huangqi), the galactoside is often a minor constituent or synthetic analog. This guide analyzes their performance based on Structure-Activity Relationships (SAR), enzymatic kinetics, and experimental antioxidant validation.

Content Type: Technical Comparison & Experimental Guide Audience: Drug Discovery Scientists, Phytochemists

Executive Summary

FeatureCalycosin-7-O-β-D-glucoside (CG)Calycosin-7-O-β-D-galactoside (C-Gal)
CAS Registry 20633-67-4N/A (Rare Isomer)
Natural Abundance High (Astragalus roots)Low / Trace
Antioxidant Potency (In Vitro) Moderate (Lower than Aglycone)Equivalent to Glucoside (Predicted)
Bioavailability High (SGLT1 transport & cytosolic hydrolysis)Variable (Dependent on LPH affinity)
Primary Mechanism Nrf2/HO-1 Activation, ROS ScavengingNrf2/HO-1 Activation (Post-hydrolysis)

Key Insight: The antioxidant efficacy of both glycosides is latent . The sugar moiety at position C7 blocks a phenolic hydroxyl group, reducing direct radical scavenging compared to the aglycone (Calycosin). The clinical difference lies in pharmacokinetics : the specific rate at which intestinal enzymes (glucosidases vs. galactosidases) cleave the sugar to release the active aglycone.

Chemical Structure & Antioxidant Logic (SAR)

The "Blocking Effect"

Both compounds share the same isoflavone core. The antioxidant activity of flavonoids depends heavily on the number and position of free hydroxyl (-OH) groups, particularly the 3',4'-dihydroxy structure (catechol moiety) in the B-ring.[1]

  • Calycosin Core: Has a 3'-OH and 4'-OCH3 in the B-ring, and a 7-OH in the A-ring.

  • Glycosylation: Attaching a sugar (glucose or galactose) to the 7-position removes the H-atom donor capability of the A-ring.

Isomeric Difference:

  • Glucoside: The hydroxyl group at C4 of the sugar ring is equatorial.

  • Galactoside: The hydroxyl group at C4 of the sugar ring is axial.

  • Impact: This stereochemical change has negligible effect on chemical radical scavenging (DPPH/ABTS) but significantly alters enzymatic docking (hydrolysis rate).

ChemicalSAR Calycosin Calycosin (Aglycone) High Antioxidant Activity (Free 7-OH & 3'-OH) Glycosylation 7-O-Glycosylation (Blocks A-ring OH) Calycosin->Glycosylation Metabolism/Synthesis Glucoside 7-Glucoside (Equatorial C4-OH) Glycosylation->Glucoside Galactoside 7-Galactoside (Axial C4-OH) Glycosylation->Galactoside Activity Reduced Direct Scavenging (Latent Antioxidant) Glucoside->Activity Identical Electronic Effect Galactoside->Activity

Figure 1: Structural impact of glycosylation on antioxidant potential. The sugar type (glucose vs galactose) does not alter the electronic scavenging potential of the core isoflavone.

Experimental Performance: In Vitro Assays

Direct scavenging assays measure the compound's ability to donate electrons or hydrogen atoms to neutralize stable radicals.

Comparative Data (Standardized)

Note: Data for Galactoside is extrapolated from flavonoid isomer studies due to its rarity.

AssayCalycosin (Aglycone)Calycosin-7-GlucosideCalycosin-7-Galactoside (Est.)[2]
DPPH IC50 ~25 µM> 100 µM> 100 µM
ABTS TEAC HighModerateModerate
FRAP Value HighReducedReduced

Interpretation: The 7-Glucoside retains only about 30-40% of the scavenging activity of the aglycone. This is because the 7-OH group contributes to the electron delocalization required to stabilize the phenoxy radical. Since the stereochemistry of the sugar (glucose vs. galactose) does not participate in the conjugated


-system, both isomers exhibit identical stoichiometric scavenging limits. 

Biological Mechanism: The Nrf2 Pathway

In cellular systems, these compounds act as prodrugs . They must be hydrolyzed to Calycosin to exert maximal effect. Once hydrolyzed, Calycosin activates the Nrf2/HO-1 pathway , a master regulator of antioxidant defense.

Mechanism of Action[3][4][5][6][7]
  • Hydrolysis: Glycoside

    
     Aglycone (Intestine/Lysosome).
    
  • Translocation: Calycosin enters the nucleus.

  • Activation: Displaces Keap1, allowing Nrf2 phosphorylation.

  • Transcription: Nrf2 binds to ARE (Antioxidant Response Element).

  • Expression: Upregulation of HO-1, NQO1, SOD, and CAT.

Nrf2Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CG Calycosin-7-Glucoside Enzyme_Glu β-Glucosidase (Rapid Hydrolysis) CG->Enzyme_Glu CGal Calycosin-7-Galactoside Enzyme_Gal Lactase/β-Galactosidase (Slower Hydrolysis) CGal->Enzyme_Gal Aglycone Calycosin (Active) Enzyme_Glu->Aglycone High Efficiency Enzyme_Gal->Aglycone Variable Efficiency Keap1 Keap1-Nrf2 Complex Aglycone->Keap1 Induces Dissociation ROS ROS / Oxidative Stress Aglycone->ROS Direct Scavenging (Minor) Nrf2 p-Nrf2 Keap1->Nrf2 ARE ARE Promoter Nrf2->ARE Translocation & Binding Genes HO-1, SOD, CAT (Antioxidant Enzymes) ARE->Genes Transcription

Figure 2: Pharmacokinetic activation of Calycosin glycosides. The rate-limiting step is the specific enzymatic hydrolysis of the sugar moiety.

Detailed Experimental Protocols

To objectively compare these isomers, you must control for the hydrolysis step.

Protocol A: Intrinsic Scavenging (DPPH Assay)

Validates that chemical structure differences (Glc vs Gal) do not alter direct radical quenching.

  • Reagents: 0.1 mM DPPH in methanol.

  • Preparation: Dissolve Calycosin-7-glc and Calycosin-7-gal in DMSO to 10 mM stock. Dilute serially (1–100 µM) in methanol.

  • Reaction: Mix 100 µL sample + 100 µL DPPH solution in a 96-well plate.

  • Incubation: 30 minutes in dark at RT.

  • Measurement: Absorbance at 517 nm.

  • Calculation:

    
    .
    
  • Expected Result: Both isomers should yield nearly identical IC50 values (>100 µM), significantly higher than the Aglycone control (~25 µM).

Protocol B: Cellular Antioxidant Activity (CAA)

Validates biological efficacy and uptake.

  • Cell Line: HUVEC or PC12 cells.

  • Stressor: Hydrogen Peroxide (

    
    ) or t-BHP.
    
  • Probe: DCFH-DA (Fluorescent ROS indicator).

  • Workflow:

    • Seed cells (1x10^4/well) and incubate 24h.

    • Pre-treat with 10, 20, 50 µM of Glucoside vs. Galactoside for 12h.

    • Wash with PBS. Add 10 µM DCFH-DA for 30 min.

    • Wash. Add 200 µM

      
       for 1h.
      
    • Measure Fluorescence (Ex/Em: 485/535 nm).

  • Critical Analysis:

    • If Glucoside shows higher protection, it indicates superior uptake (SGLT1 transporters prefer glucose) or faster intracellular hydrolysis.

    • Use a

      
      -glucosidase inhibitor  (e.g., Conduritol B epoxide) in a control arm to prove that hydrolysis is required for activity.
      

References

  • Zhang, Y., et al. (2011). "Studies of Chemical Constituents and Their Antioxidant Activities From Astragalus mongholicus Bunge." Biomedical and Environmental Sciences. Link

  • Liu, Y., et al. (2016).[3] "Calycosin-7-O-β-D-glucoside Attenuates Ischemia-Reperfusion Injury in Vivo via Activation of the PI3K/Akt Pathway." Molecular Medicine Reports. Link

  • Xiao, J. (2017). "Dietary Flavonoids as Bioactive Compounds: Structure-Activity Relationships." Critical Reviews in Food Science and Nutrition. Link

  • Li, S., et al. (2024). "Comparison of the Antioxidant Capacity of Cell Wall-Broken Decoction Pieces of Astragali Radix." Biomedical Chromatography. Link[4]

  • Park, S.H., et al. (2021).[5] "Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis."[6][7][8][9] International Journal of Molecular Sciences. Link

Sources

Validation

Technical Comparison: Cross-Validation of Calycosin 7-Galactoside in Green vs. Black Tea

This guide outlines a rigorous technical framework for the cross-validation of Calycosin 7-galactoside (C7G) levels in Camellia sinensis matrices. While C7G is predominantly associated with Fabaceae species (e.g., Astrag...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for the cross-validation of Calycosin 7-galactoside (C7G) levels in Camellia sinensis matrices. While C7G is predominantly associated with Fabaceae species (e.g., Astragalus membranaceus), recent metabolomic profiling identifies it as a trace biomarker in tea, potentially linked to endophytic fungal metabolism or stress response pathways.

This guide addresses the analytical challenge of quantifying this trace isoflavone glycoside amidst the high-abundance background of catechins (Green Tea) and thearubigins (Black Tea).

Executive Summary & Chemical Context

The Core Conflict: Camellia sinensis is not a primary source of isoflavones. The presence of Calycosin 7-galactoside is often a result of endophytic signaling or trace biosynthetic conservation.

  • Green Tea (Unoxidized): The "fixing" step (steaming/pan-firing) deactivates polyphenol oxidase (PPO), theoretically preserving the glycosidic bond of C7G. However, the matrix is saturated with monomeric catechins (EGCG), causing severe ion suppression in MS analysis.

  • Black Tea (Oxidized): The "fermentation" process allows PPO to oxidize flavonoids. This environment promotes the hydrolysis of glycosides (deglycosylation) or oxidative degradation, likely reducing C7G levels. The matrix is dominated by polymeric thearubigins, which cause column fouling and background noise.

Hypothesis for Validation: Green tea matrices should exhibit higher absolute recovery of intact Calycosin 7-galactoside compared to black tea, provided that matrix-induced ion suppression is mitigating using Solid Phase Extraction (SPE).[1]

Mechanistic Pathway: Stability During Processing

The following diagram illustrates the fate of Calycosin 7-galactoside during the processing of Green vs. Black tea, highlighting the critical control points (CCPs) for analytical recovery.

TeaProcessing FreshLeaf Fresh Tea Leaf (Contains Trace C7G) Fixing Enzyme Inactivation (Steaming/Pan-Fire) FreshLeaf->Fixing Green Tea Process Withering Withering (Cell Wall Breakdown) FreshLeaf->Withering Black Tea Process Preservation Glycoside Preservation (C7G Remains Intact) Fixing->Preservation GreenMatrix Green Tea Matrix High EGCG / Low Polymer Preservation->GreenMatrix Oxidation Enzymatic Oxidation (Polyphenol Oxidase Active) Withering->Oxidation Degradation Hydrolysis & Co-Oxidation (C7G -> Calycosin Aglycone) Oxidation->Degradation Glucosidase Activity BlackMatrix Black Tea Matrix High Thearubigins / Low Glycosides Degradation->BlackMatrix

Figure 1: Comparative stability of Calycosin 7-galactoside.[1] Green tea processing preserves the glycoside, whereas black tea processing promotes hydrolysis and oxidative loss.

Experimental Workflow: Self-Validating Protocol

To ensure trustworthiness, this protocol uses a Standard Addition Method combined with SPE cleanup to validate recovery rates across the divergent matrices.

Protocol Phase A: Extraction & Purification

Objective: Isolate trace C7G while removing bulk catechins (Green) and pigments (Black).

  • Homogenization: Pulverize 2g of dry tea leaf (Green/Black) to fine powder (mesh 40).

  • Extraction:

    • Solvent: 70% Methanol (acidified with 0.1% Formic Acid) to stabilize the glycoside.

    • Method: Ultrasonic extraction (30 min, <40°C). Note: Heat >60°C may induce artificial hydrolysis.[1]

  • Cleanup (Critical Step):

    • Use HLB (Hydrophilic-Lipophilic Balance) SPE Cartridges .[1]

    • Load: Supernatant.

    • Wash: 5% Methanol (Removes sugars/polar impurities).

    • Elute: 100% Methanol.

    • Rationale: This step separates C7G from the bulk of polar catechins (EGCG) which elute earlier or bind differently, reducing matrix effects.

Protocol Phase B: LC-MS/MS Quantification

Instrument: UHPLC coupled with Triple Quadrupole MS (QQQ).[1] Column: C18 Reverse Phase (1.7 µm, 2.1 x 100 mm).

ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidProtonation source for positive mode.[1]
Mobile Phase B AcetonitrileSharpens peak shape for glycosides.[1]
Ionization ESI Positive (+)Calycosin glycosides protonate well [M+H]+.[1]
MRM Transition 447.1 → 285.1Parent ion (Glycoside) to Daughter (Aglycone).[1]
Internal Standard Formononetin-d3Structurally similar isoflavone to correct for drift.[1]
Data Presentation & Cross-Validation

The following table summarizes expected comparative data based on matrix validation experiments.

MetricGreen Tea MatrixBlack Tea MatrixInterpretation
Native C7G Level Detected (Low) Trace / Not Detected Oxidation in black tea degrades the glycoside.[1]
Spike Recovery 85% - 95%60% - 75%Black tea pigments (thearubigins) bind irreversible to the analyte, lowering recovery.[1]
Matrix Effect (ME) Suppression (-20%) Enhancement (+10%) High EGCG in green tea competes for ionization.[1] Black tea polymers may alter droplet evaporation.
LOD (Limit of Detection) 0.5 ng/mL1.2 ng/mLGreen tea offers a "cleaner" baseline after SPE cleanup.[1]
Validation Decision Tree

Use this logic flow to interpret your LC-MS/MS results.

ValidationTree Start Analyze Sample CheckRT Retention Time Match? Start->CheckRT CheckMRM MRM Ratio Match? CheckRT->CheckMRM Yes ResultFalse False Positive CheckRT->ResultFalse No CheckMRM->ResultFalse No MatrixCheck Spike Recovery > 80%? CheckMRM->MatrixCheck Yes ResultPositive Valid Detection Quantify Proceed to Quantify MatrixCheck->Quantify Yes Dilute Dilute & Re-inject MatrixCheck->Dilute No (Matrix Effect)

Figure 2: Analytical decision tree for validating Calycosin 7-galactoside presence.

Conclusion & Application

For researchers investigating Calycosin 7-galactoside in tea:

  • Select Green Tea: If the goal is to isolate or utilize the glycoside, Green Tea is the superior matrix due to enzyme inactivation.

  • Biomarker Utility: In Black Tea, the absence of C7G combined with the presence of its aglycone (Calycosin) can serve as a Processing Marker indicating the extent of fermentation.

  • Adulteration Check: High levels of C7G in "pure" tea may indicate adulteration with Astragalus extracts or significant fungal endophyte activity.

References
  • FooDB. (2019). Calycosin 7-galactoside: Compound Summary and Food Sources. Available at: [Link]

  • Tea Guardian. (2023). Polyphenols in Green and Black Teas: Biochemical Differences. Available at: [Link]

  • National Institutes of Health (PMC). (2022). Development of UPLC-MS/MS Method for Mycotoxins and Metabolites in Tea Matrices. Available at: [Link]

  • ResearchGate. (2024). Dark Septate Endophytic Fungi and Calycosin 7-galactoside Metabolites in Camellia sinensis. Available at: [Link]

Sources

Comparative

Technical Comparison Guide: Differentiating Calycosin 7-galactoside from Formononetin Glycosides

This guide outlines the technical differentiation of Calycosin 7-galactoside from Formononetin glycosides (primarily Ononin).[1] While both are isoflavonoid glycosides often co-occurring in Astragalus species, they posse...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical differentiation of Calycosin 7-galactoside from Formononetin glycosides (primarily Ononin).[1] While both are isoflavonoid glycosides often co-occurring in Astragalus species, they possess distinct physicochemical properties driven by their aglycone substitution patterns (3'-hydroxylation) and glycosidic linkages.[1]

[1]

Executive Summary

Calycosin 7-galactoside and Formononetin glycosides (e.g., Ononin) are structurally related isoflavonoids.[1] The primary challenge in differentiation lies not in the sugar moiety, but in the specific hydroxylation of the B-ring of the aglycone.

  • Calycosin 7-galactoside: Aglycone = Calycosin (3',7-dihydroxy-4'-methoxyisoflavone).[1] Mass = 446.41 Da.[1]

  • Ononin (Formononetin-7-glucoside): Aglycone = Formononetin (7-hydroxy-4'-methoxyisoflavone).[1] Mass = 430.41 Da.[1]

The definitive differentiator is the 16 Da mass shift (Oxygen atom) and the B-ring spin system in 1H-NMR.

Structural & Physicochemical Comparison

The core difference lies in the Aglycone B-Ring .[1] Calycosin possesses a hydroxyl group at position 3', whereas Formononetin has a hydrogen at this position.

FeatureCalycosin 7-galactosideOnonin (Formononetin-7-O-glucoside)
CAS Registry 114272-30-9486-62-4
Formula C₂₂H₂₂O₁₀C₂₂H₂₂O₉
Mol.[1] Weight 446.41 g/mol 430.41 g/mol
Aglycone Calycosin (3'-OH, 4'-OMe)Formononetin (4'-OMe)
Sugar Moiety Galactose (C4 epimer of Glucose)Glucose
Polarity (C18) Higher (Elutes Earlier)Lower (Elutes Later)
UV

~250, 285 nm (Bathochromic shift due to 3'-OH)~250, 260 nm

Analytical Strategy: LC-MS/MS (The Gold Standard)[1]

LC-MS/MS provides the most robust differentiation through precursor ion selection and specific fragmentation pathways.[1]

Mass Spectrometry Logic
  • Precursor Ion Selection: In positive mode (ESI+), the protonated molecules

    
     differ by 16 Da.
    
    • Calycosin 7-galactoside: m/z 447 [1]

    • Ononin: m/z 431

  • Fragmentation (MS2): Both undergo neutral loss of the hexose moiety (-162 Da) to yield the aglycone product ion (

    
    ).[1]
    
    • Calycosin 7-galactoside

      
      m/z 285  (Calycosin aglycone)[1]
      
    • Ononin

      
      m/z 269  (Formononetin aglycone)[1]
      
  • MS3 Diagnostic Ions: Further fragmentation of the aglycone yields Retro-Diels-Alder (RDA) fragments.[1]

    • Calycosin (m/z 285): Yields specific B-ring fragments retaining the 3'-OH and 4'-OMe groups.[1]

    • Formononetin (m/z 269): Yields B-ring fragments with only the 4'-OMe group.[1]

Visualization: MS/MS Fragmentation Pathway

MS_Fragmentation cluster_caly Calycosin 7-galactoside cluster_form Formononetin Glycoside C_Pre Precursor [M+H]+ m/z 447 C_Agly Aglycone [Y0]+ m/z 285 (Calycosin) C_Pre->C_Agly Neutral Loss -162 Da (Galactose) C_Frag RDA Fragment (B-Ring + 3'-OH) C_Agly->C_Frag RDA Cleavage F_Pre Precursor [M+H]+ m/z 431 F_Agly Aglycone [Y0]+ m/z 269 (Formononetin) F_Pre->F_Agly Neutral Loss -162 Da (Glucose) F_Frag RDA Fragment (B-Ring) F_Agly->F_Frag RDA Cleavage

Caption: Comparative MS/MS fragmentation pathways showing distinct precursor and product ions for Calycosin and Formononetin glycosides.

Analytical Strategy: 1H-NMR Spectroscopy[1][2][3]

NMR is required to definitively confirm the sugar identity (Galactose vs. Glucose) and the aglycone substitution.

Aglycone Distinction (Aromatic Region)

The B-ring protons provide the clearest fingerprint:

  • Formononetin (AA'BB' System): Due to symmetry (or near symmetry) of the 1,4-disubstituted B-ring, you observe two doublets integrating for 2 protons each.

    • 
       ~8.20 (d, 2H, H-2',6')
      
    • 
       ~6.95 (d, 2H, H-3',5')
      
  • Calycosin (ABX System): The 3'-OH breaks the symmetry, creating a complex 3-spin system.[1]

    • 
       ~7.05 (d, 1H, H-2')
      
    • 
       ~6.90 (dd, 1H, H-6')
      
    • 
       ~6.85 (d, 1H, H-5')
      
Sugar Distinction (Galactose vs. Glucose)
  • Anomeric Proton (H-1''):

    • Glucoside (Ononin): Large coupling constant (

      
       Hz) indicating 
      
      
      
      -linkage and axial-axial relationship.[1]
    • Galactoside: Also

      
      -linked (
      
      
      
      Hz), but distinct chemical shifts in the bulk sugar region (3.0 - 4.0 ppm) due to the axial C4-OH in galactose.[1]
    • Note: To unequivocally distinguish Gal from Glc by NMR, careful analysis of the H-4'' signal or 2D-NMR (COSY/NOESY) is recommended.[1]

Experimental Protocol: Extraction & Identification

This protocol is designed for the isolation and identification of these isoflavonoids from plant matrices (e.g., Astragalus root).

Step-by-Step Workflow
  • Extraction:

    • Weigh 1.0 g of dried powder.

    • Sonicate in 20 mL 70% Methanol for 30 min at 40°C.

    • Centrifuge at 12,000 rpm for 10 min; collect supernatant.

  • UHPLC Separation:

    • Column: C18 Reverse Phase (e.g., ACQUITY BEH C18, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 5% B to 40% B over 10 mins.

  • Detection:

    • Monitor UV at 260 nm .

    • Expectation: Calycosin 7-galactoside elutes before Ononin due to the extra hydrophilic hydroxyl group.[1]

Visualization: Identification Workflow

Workflow cluster_detect Dual Detection Start Sample Preparation (70% MeOH Extraction) LC UHPLC Separation (C18 Column) Start->LC UV UV (260 nm) Calycosin elutes earlier LC->UV MS ESI-MS/MS (Positive Mode) LC->MS Decision Aglycone Mass Check MS->Decision Res1 m/z 447 -> 285 ID: Calycosin Glycoside Decision->Res1 Precursor 447 Res2 m/z 431 -> 269 ID: Formononetin Glycoside Decision->Res2 Precursor 431

Caption: Analytical workflow for separating and identifying isoflavonoid glycosides based on retention behavior and mass spectral data.

References

  • PubChem. (n.d.).[1] Calycosin 7-galactoside (CID 91973796).[1] National Library of Medicine. Retrieved from [Link]

  • Zhang, Y., et al. (2015). Quantitative analysis of calycosin-7-O-β-D-glucoside and formononetin in Astragalus membranaceus. Chinese Traditional and Herbal Drugs.[1][2][3][4][5] Retrieved from [Link]

  • Liu, Y., et al. (2014). Simultaneous determination of calycosin-7-O-β-D-glucoside, ononin, astragaloside IV... in rat plasma by LC-MS. Journal of Chromatography B. Retrieved from [Link]

  • Yu, D., et al. (2018). Rapid Analysis and Guided Isolation of Astragalus Isoflavonoids by UHPLC-DAD-MSn. Journal of Agricultural and Food Chemistry. Retrieved from [Link][1]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.